(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLNBDQPCIAMI-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. This chiral pyrrolidine derivative serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.
Core Chemical Properties
This compound is a white to off-white solid valued for its stereospecific structure, which is integral to its application in the synthesis of targeted pharmaceutical agents.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1217631-74-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][2][3] |
| Molecular Weight | 256.73 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1] |
| Storage Conditions | 2-8°C, store under inert gas | [2] |
Note: Detailed quantitative physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. A Safety Data Sheet for the related compound, benzyl carbamate, lists a melting point of 86-89 °C, but this should not be considered representative of the title compound.[4]
Synthesis and Experimental Protocols
Representative Synthesis of a Cbz-Protected Aminopyrrolidine Precursor
This multi-step process illustrates a plausible pathway to generate the core structure of the target molecule, starting from a chiral hydroxypyrrolidine precursor.
Step 1: N-Carboxybenzyl (Cbz) Protection of the Pyrrolidine Ring
-
Dissolve (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in water.
-
Adjust the pH to approximately 10 using a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Under an inert atmosphere (e.g., argon), add benzyl chloroformate (1.1 eq) dropwise over 30 minutes.
-
Maintain the pH between 9.5 and 11.5 during the addition by concurrently adding 10% sodium hydroxide solution.
-
After the addition is complete, stir the reaction mixture for an additional 2-3 hours, allowing it to warm to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.[5][6]
Step 2: Activation of the Hydroxyl Group via Mesylation
-
Dissolve the product from Step 1 (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous ethyl acetate under an argon atmosphere.
-
Cool the solution to 0-5°C.
-
Add a solution of mesyl chloride (1.1 eq) in ethyl acetate dropwise over 30 minutes.
-
Stir the reaction at room temperature for 2 hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water. Separate the organic phase.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield benzyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate.[5][6]
Step 3: Nucleophilic Substitution to Introduce the Amine This step would typically involve displacement of the mesylate with an appropriate nitrogen nucleophile. To arrive at the target compound's parent amine, this would be followed by deprotection.
Step 4: Formation of the Carbamate and Hydrochloride Salt The final steps would involve the reaction of the (S)-3-aminopyrrolidine intermediate with benzyl chloroformate to form the carbamate, followed by treatment with hydrochloric acid to yield the final hydrochloride salt.
Biological Activity and Applications in Drug Discovery
The pyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Derivatives of this compound are primarily investigated for their potential to modulate neurotransmitter systems.
Target: Monoamine Transporters
Research indicates that compounds derived from this scaffold are potent inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft. By inhibiting these transporters, these compounds can increase the concentration and duration of action of these neurotransmitters, a mechanism central to the treatment of depression and other mood disorders.
-
Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs): Several studies describe N-benzyl-N-(pyrrolidin-3-yl)carboxamides and related 3-substituted pyrrolidines as effective dual inhibitors of both SERT and NET, with good selectivity over DAT. This dual action is a hallmark of many modern antidepressant medications.
-
Triple Reuptake Inhibitors (SNDRIs): The pyrrolidine core has also been incorporated into molecules designed as triple reuptake inhibitors, which block SERT, NET, and DAT. These compounds are explored for treating depression that is unresponsive to more selective agents.
Target: Dopamine Receptors
In addition to targeting transporters, pyrrolidine-based structures are key components in the design of ligands for G-protein coupled receptors (GPCRs), particularly dopamine receptors.
-
Dopamine D3 Receptor Ligands: The 3-substituted pyrrolidine scaffold is used to develop ligands with high affinity and selectivity for the dopamine D3 receptor. The D3 receptor is implicated in reward, motivation, and cognitive functions, making it a target for treating substance abuse disorders and neuropsychiatric conditions like schizophrenia and Parkinson's disease.
The use of this compound as a starting material is particularly valuable in developing drugs for neurological diseases, including Parkinson's disease and depression, by targeting the dopamine and serotonin systems.
References
- 1. huarong01.lookchem.com [huarong01.lookchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. Acesys Pharmatech Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. enamine.net [enamine.net]
An In-depth Technical Guide to (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its molecular structure, offers a logical synthesis pathway with experimental protocols, and explores its potential biological applications, particularly in the context of neuroscience research.
Molecular Structure and Properties
This compound is a white to off-white solid. Its chemical structure consists of a pyrrolidine ring with a carbamate functional group at the 3-position, which is further substituted with a benzyl group. The stereochemistry at the 3-position of the pyrrolidine ring is (S). The compound is supplied as a hydrochloride salt to improve its stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol |
| CAS Number | 1217631-74-7 |
| Appearance | White to off-white solid |
| SMILES | O=C(OCC1=CC=CC=C1)N[C@@H]2CNCC2.[H]Cl |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from a suitable chiral precursor. A logical synthetic route involves the protection of the amino group of (S)-3-aminopyrrolidine, followed by the formation of the hydrochloride salt. The following is a proposed synthetic workflow based on established chemical transformations.
In-Depth Technical Guide: (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 1217631-74-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, with CAS Registry Number 1217631-74-7, is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a common scaffold in many biologically active molecules, and a benzyloxycarbonyl (Cbz) protecting group. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in pharmaceutical research, based on the known roles of related pyrrolidine derivatives.
Physicochemical Properties
The quantitative physical and chemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available data and computed properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 1217631-74-7 | N/A |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1] |
| Molecular Weight | 256.73 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage | Inert atmosphere, 2-8°C | [2] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | benzyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |
| SMILES | C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2.Cl |
| InChI | InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m0./s1 |
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from (S)-3-aminopyrrolidine.
References
Spectroscopic Data and Experimental Protocols for (S)-benzyl piperidin-3-ylcarbamate and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of spectroscopic data for (S)-benzyl piperidin-3-ylcarbamate and its analogues. Due to the limited availability of comprehensive public data for the parent compound, this guide focuses on closely related analogues with available spectroscopic information, offering a valuable resource for researchers in the field of medicinal chemistry and drug development. The experimental protocols provided are based on established methodologies for the synthesis and characterization of similar compounds.
Spectroscopic Data
The following tables summarize the available spectroscopic data for key analogues of (S)-benzyl piperidin-3-ylcarbamate. These tables are designed for easy comparison of spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | CDCl₃ | 7.30 – 7.11 (m, 5H), 4.97 (br s, 1H), 3.67 (br s, 1H), 3.38 (s, 2H), 2.53 – 2.11 (m, 4H), 1.70 – 1.40 (m, 4H), 1.36 (s, 9H) |
| tert-Butyl benzylcarbamate | CDCl₃ | 7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[1] |
| 1-(3-methylbenzyl)piperidine | DMSO | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)[2] |
| 1-(4-methylbenzyl)piperidine | DMSO | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | CDCl₃ | 155.0, 138.0, 128.8, 128.0, 126.8, 78.8, 62.9, 58.5, 53.2, 46.2, 29.5, 28.3, 22.1 |
| tert-Butyl benzylcarbamate | CDCl₃ | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[1] |
| 1-(3-methylbenzyl)piperidine | DMSO | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02[2] |
| 1-(4-methylbenzyl)piperidine | DMSO | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71[2] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Calculated m/z | Found m/z |
| (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate | HRMS (ESI) | [M+H]⁺ 291.2073 | 291.2068 |
| Benzyl phenylcarbamate | MS (EI) | M⁺ 227 | 227[3] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| (S)-tert-Butyl piperidin-3-ylcarbamate | ATR-Neat | Data available through spectral databases such as Bio-Rad Laboratories, Inc.[4] |
| Benzyl Carbamate | KBr-Pellet | Characteristic absorptions for N-H, C=O, and C-O stretching are expected. The carbonyl (C=O) absorption for carbamates typically appears in the range of 1730-1680 cm⁻¹.[5] |
Note: Specific, publicly available spectroscopic data for (S)-benzyl piperidin-3-ylcarbamate is limited. The data for analogues is provided as a reference.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of (S)-benzyl piperidin-3-ylcarbamate analogues.
Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate
This protocol is analogous to the synthesis of related N-substituted piperidines.
-
Reaction Setup: To a solution of the crude ditosylate of the corresponding Boc-protected amino diol (1.0 mmol) in a suitable solvent, add benzylamine (15 mmol).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[1][2] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).[1][2]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.[4]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF mass spectrometer to obtain an accurate mass measurement.[7]
-
Electron Ionization (EI): For volatile compounds, EI-MS can be used to observe fragmentation patterns.[3]
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of (S)-benzyl piperidin-3-ylcarbamate analogues.
Caption: General experimental workflow for the synthesis and characterization of piperidine analogues.
Caption: Logical relationship between the core compound and its characterized analogues.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
A Technical Guide to Predicted ¹H and ¹³C NMR of Benzyl Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl carbamate is a fundamental organic compound and a key structural motif in medicinal chemistry and materials science. It serves as a crucial building block for more complex molecules and is often used as a protecting group for amines in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of benzyl carbamate and its derivatives. This technical guide provides an in-depth overview of the predicted ¹H and ¹³C NMR spectral data for benzyl carbamate, detailed experimental protocols for data acquisition, and a logical workflow for analysis.
Predicted NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent benzyl carbamate molecule. These predictions are based on analysis of experimental data from closely related structures and established chemical shift libraries.
Predicted ¹H NMR Data for Benzyl Carbamate
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amine Protons | Hₐ | ~4.91 | Broad Singlet | 2H |
| Benzylic Protons | Hᵦ | ~5.11 | Singlet | 2H |
| Aromatic Protons (ortho) | H꜀ | ~7.35 | Multiplet | 2H |
| Aromatic Protons (meta) | H꜀ | ~7.35 | Multiplet | 2H |
| Aromatic Protons (para) | H꜀ | ~7.35 | Multiplet | 1H |
Note: Experimental data shows the aromatic protons (Hc) as a multiplet between 7.3-7.4 ppm.[1] A specific dataset reported a multiplet at 7.39-7.46 ppm and a doublet at 7.54-7.56 ppm.[2] The amine protons (Ha) are often broad due to quadrupole broadening and chemical exchange; their chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Data for Benzyl Carbamate
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm
| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon | C1 | 156-158 |
| Benzylic Carbon | C2 | 67-69 |
| Aromatic Carbon (ipso) | C3 | 136-138 |
| Aromatic Carbons (ortho) | C4 | 128-129 |
| Aromatic Carbons (meta) | C5 | 128-129 |
| Aromatic Carbon (para) | C6 | 128-129 |
Note: The predicted values are based on typical ranges for these functional groups.[3][4][5] For comparison, the experimental values for the closely related tert-butyl benzylcarbamate show the carbonyl carbon at 155.90 ppm, the benzylic carbon at 44.66 ppm (this value is likely shifted due to the bulky tert-butyl group), the ipso-carbon at 138.90 ppm, and the other aromatic carbons at 128.58, 127.47, and 127.30 ppm.[1]
Visualization of Benzyl Carbamate Structure
The following diagram illustrates the structure of benzyl carbamate with atoms labeled corresponding to the data tables.
Caption: Structure of Benzyl Carbamate with NMR Labels.
Experimental Protocols for NMR Spectroscopy
Acquiring high-quality NMR spectra requires meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of the benzyl carbamate compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is widely used for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or warming can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched NMR tube. The final solution must be transparent and free of solids.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Key NMR Instrument Parameters
The following are typical starting parameters for acquiring spectra of small molecules on a 400-600 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Angle (Flip Angle) | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, reducing total experiment time without significant signal loss for routine spectra. |
| Acquisition Time (AQ) | 3-4 s | 1-2 s | Sufficient time to allow the FID to decay, ensuring good resolution. |
| Relaxation Delay (d1) | 1-2 s | 2 s | A delay to allow for spin-lattice relaxation. For quantitative results, d1 should be at least 5 times the T1 of the slowest relaxing nucleus. |
| Number of Scans (NS) | 8-32 | 1024+ | Depends on concentration. ¹³C requires significantly more scans due to its low natural abundance (1.1%). |
| Temperature | 298 K (25°C) | 298 K (25°C) | A standardized temperature for reproducibility. |
Logical Workflow for NMR Analysis
The process from sample to final structure confirmation follows a logical sequence. This workflow ensures that the data collected is of high quality and is interpreted correctly.
Caption: Standard workflow for NMR-based structural analysis.
Conclusion
NMR spectroscopy is a powerful and definitive method for the structural analysis of benzyl carbamate and its derivatives. By understanding the predicted chemical shifts and employing robust experimental protocols, researchers can confidently identify and characterize these important compounds. The data and workflows presented in this guide serve as a foundational resource for scientists in the pharmaceutical and chemical industries, facilitating efficient and accurate molecular characterization.
References
Mechanism of Action for Pyrrolidine Derivatives in CNS Disorders: A Technical Guide
Abstract
The five-membered pyrrolidine ring is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous compounds developed for the treatment of Central Nervous System (CNS) disorders.[1][2] The structural versatility of this saturated heterocycle allows for the design of agents with a remarkable diversity of pharmacological actions.[3] This technical guide provides an in-depth exploration of the primary mechanisms of action for various classes of pyrrolidine derivatives, including their roles in the modulation of neurotransmitter systems, interactions with ion channels, and influence over neuroinflammatory pathways. We will detail the molecular targets and signaling cascades affected by these compounds, present quantitative data from key studies, and outline relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric conditions.
Modulation of Neurotransmitter Systems
Pyrrolidine derivatives exert significant influence over major neurotransmitter systems, particularly the glutamatergic, cholinergic, and GABAergic pathways. These interactions are fundamental to their efficacy in cognitive enhancement and seizure control.
Glutamatergic System Modulation: Racetams and Ampakines
The glutamatergic system, primarily through its AMPA and NMDA receptors, is central to synaptic plasticity, learning, and memory. Several pyrrolidine-based compounds, including the racetam and ampakine classes, are positive allosteric modulators (PAMs) of these receptors.[4][5]
Ampakines bind to an allosteric site on the AMPA receptor, enhancing glutamate transmission in a use-dependent fashion.[6][7] This modulation occurs by controlling the rate of ion channel closing (desensitization) or the rate at which glutamate dissociates from its binding site (deactivation).[8] This boosted glutamatergic activity may promote synaptic plasticity and improve cognitive performance.[7] Some ampakines may also elevate levels of Brain-Derived Neurotrophic Factor (BDNF).[7]
Certain racetams, like nefiracetam, have a more complex profile. Nefiracetam potentiates NMDA receptor currents by interacting with the glycine binding site of the receptor.[9] It has also been shown to affect AMPA receptors, though its mechanism can be distinct from other racetams like aniracetam.[10]
Cholinergic and GABAergic System Enhancement
Cognitive enhancers like nefiracetam also facilitate cholinergic and GABAergic neurotransmission.[11] Studies have shown that nefiracetam increases the uptake and release of transmitters in both systems.[11] Its mechanism is linked to the potentiation of neuronal nicotinic acetylcholine (nACh) receptors, an action not observed with piracetam or aniracetam.[10] This facilitation of multiple neurotransmitter systems contributes to its broad cognitive-enhancing effects.[12]
Interaction with Ion Channels
The modulation of voltage-gated ion channels is another key mechanism through which pyrrolidine derivatives impact CNS function, influencing neuronal excitability and neurotransmitter release.
Calcium Channel Modulation
Nefiracetam has been demonstrated to increase currents through long-lasting (N/L-type) Ca2+ channels.[11][13] This action is dependent on pertussis toxin-sensitive G-proteins, suggesting a mechanism involving the modulation of G-protein-coupled pathways that regulate channel activity.[11] By enhancing Ca2+ influx, nefiracetam can directly influence neurotransmitter release, contributing to its effects on cholinergic and GABAergic systems.[11]
Table 1: Effects of Racetams on Neuronal Ca2+ Channel Currents
| Compound | Concentration | Channel Type | Effect | Citation |
| Nefiracetam | 1 µM | L-type | Twofold increase in current | [13] |
| Nefiracetam | 1 µM | N/L-type | Increased currents | [11] |
| Aniracetam | >1 µM | L-type | Similar, but less potent than nefiracetam | [13] |
| Piracetam | N/A | L-type | No effect | [13] |
| Oxiracetam | N/A | L-type | No effect | [13] |
Sodium Channel Blockade
Certain novel series of pyrrolidine derivatives have been synthesized and evaluated as potent blockers of voltage-gated sodium (Na+) channels.[14][15] This mechanism is particularly relevant for neuroprotection in conditions like ischemic stroke, where excessive Na+ influx contributes to excitotoxicity and cell death.[14] Structure-activity relationship (SAR) studies have identified compounds with high potency for neuronal Na+ channels and low off-target activity, such as against hERG channels, highlighting their potential as therapeutic agents.[14] For example, the (R)-isomer of N-(2, 6-dimethylphenyl)-2-pyrrolidinecarboxamide was found to be 5-fold more potent than (R)-tocainide in producing a tonic block of sodium channels.[15]
Anti-inflammatory and Neuroprotective Pathways
Neuroinflammation is a critical component in the pathology of many CNS disorders. Pyrrolidine derivatives, such as Pyrrolidine Dithiocarbamate (PDTC) and Rolipram, exhibit potent anti-inflammatory and neuroprotective effects by targeting key signaling cascades.
Inhibition of NF-κB Signaling
Pyrrolidine dithiocarbamate (PDTC) is a well-described inhibitor of the canonical nuclear factor-κB (NF-κB) signaling pathway.[16] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKKβ complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[16] PDTC prevents this cascade, thereby suppressing the inflammatory response. This mechanism has shown therapeutic potential in models of endotoxemia-induced cognitive dysfunction and Parkinson's disease.[16][17]
Table 2: Effect of PDTC on LPS-Induced Systemic Cytokines in Rats
| Cytokine | Time Post-LPS | LPS Group (pg/mL) | LPS + PDTC Group (pg/mL) | % Reduction | Citation |
| TNF-α | 2 hours | 1033.00 ± 68.55 | ~300 | ~71% | [16] |
| IL-1β | 6 hours | ~450 | ~150 | ~67% | [16] |
| (Values are approximated from graphical data in the source publication) |
Upregulation of cAMP Signaling
Rolipram, a pyrrolidine derivative, is a selective inhibitor of phosphodiesterase 4 (PDE4), the predominant PDE subtype in neural and immune cells.[18][19] PDE4 is responsible for the degradation of the second messenger cyclic AMP (cAMP). By inhibiting PDE4, rolipram increases intracellular cAMP levels.[20] Elevated cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn mediate a range of neuroprotective and anti-inflammatory effects. This includes promoting neuronal survival, enhancing axonal regeneration after injury, and suppressing the production of inflammatory cytokines.[18][20][21]
Table 3: Neuroprotective Effects of Rolipram after Spinal Cord Injury (SCI) in Rats
| Treatment (1.0 mg/kg) | Outcome | % Increase vs. Injury Only | Citation |
| Rolipram | Preserved Neurons | ~67% | [18] |
| Rolipram | Preserved Oligodendrocytes | ~167% (at 0.5 mg/kg) | [18] |
| Rolipram | Preserved Central Myelinated Axons | ~131% | [18] |
Unique Mechanism: Levetiracetam and SV2A
The anticonvulsant levetiracetam, a pyrrolidinone derivative, operates via a unique mechanism of action that distinguishes it from other antiepileptic drugs.[2][22][23] Its primary molecular target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[23] While the precise function of SV2A is still under investigation, it is believed to play a crucial role in the trafficking of synaptic vesicles and the regulation of neurotransmitter release. By binding to SV2A, levetiracetam appears to modulate this process, thereby reducing neuronal hypersynchronization and suppressing seizure activity.[22][23] This brain-specific binding site is a key factor in the drug's efficacy and favorable tolerability profile.[23]
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording for Ca2+ Channels
This protocol is a generalized method for assessing the effect of a pyrrolidine derivative on voltage-gated calcium channels in cultured neurons, based on methodologies described in the literature.[11][13]
-
Cell Preparation: Culture neuroblastoma cells (e.g., NG108-15) or primary neurons on glass coverslips.
-
Recording Solution:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl₂ (as charge carrier), 10 HEPES. Adjust pH to 7.4.
-
Internal (Pipette) Solution (in mM): 140 Cs-aspartate, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Li-GTP. Adjust pH to 7.2.
-
-
Electrophysiology:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a target cell with the pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Hold the cell at a potential of -80 mV. Elicit Ca2+ channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
-
Data Acquisition:
-
Record baseline currents for 5-10 minutes.
-
Perfuse the chamber with the external solution containing the test pyrrolidine derivative (e.g., 1 µM nefiracetam).
-
Record currents for 10-20 minutes in the presence of the compound.
-
Perform a washout step by perfusing with the control external solution.
-
-
Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage increase in current to quantify the compound's effect.
Protocol: In Vivo Maximal Electroshock Seizure (MES) Test
This protocol is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures, as used in the evaluation of novel pyrrolidine-2,5-dione derivatives.[24]
-
Animals: Use adult male mice (e.g., CD-1 strain), housed with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Compound Administration: Administer the test pyrrolidine derivative via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., saline or 0.5% methylcellulose) and a positive control group (e.g., phenytoin) should be included.
-
Pre-treatment Time: Test animals at the time of predicted peak plasma concentration of the compound (e.g., 30-60 minutes post-administration).
-
Seizure Induction:
-
Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.
-
A drop of saline should be applied to the electrodes to ensure good electrical contact.
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint. The seizure is characterized by the extension of the hindlimbs to a full 180° angle with the plane of the body.
-
Analysis: The compound is considered to provide protection if it prevents the tonic hindlimb extension phase of the seizure. Calculate the percentage of animals protected in each treatment group. Determine the median effective dose (ED50) using probit analysis.
Conclusion
The pyrrolidine scaffold is a remarkably fruitful starting point for the development of drugs targeting a wide range of CNS disorders. The derivatives discussed in this guide demonstrate a broad pharmacological repertoire, from the nuanced allosteric modulation of glutamate receptors to the targeted inhibition of key enzymes in neuroinflammatory cascades and unique interactions with synaptic machinery. This chemical versatility allows for the fine-tuning of molecules to achieve desired therapeutic effects, whether for cognitive enhancement, seizure suppression, or neuroprotection. Future research will undoubtedly continue to uncover novel mechanisms and produce next-generation pyrrolidine-based therapeutics with improved potency, selectivity, and clinical outcomes.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Ampakine - Wikipedia [en.wikipedia.org]
- 5. respirerx.com [respirerx.com]
- 6. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakine [chemeurope.com]
- 8. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brcrecovery.com [brcrecovery.com]
- 13. Cellular mechanism of action of cognitive enhancers: effects of nefiracetam on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of new 2,6-prolylxylidide analogues of tocainide as stereoselective blockers of voltage-gated Na(+) channels with increased potency and improved use-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Stereochemistry in the Biological Activity of Pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of natural products, alkaloids, and FDA-approved drugs underscores its significance as a "privileged scaffold".[1][4] The non-planar, flexible nature of the pyrrolidine ring allows it to present substituents in a well-defined three-dimensional arrangement, making it an ideal framework for interacting with biological targets.[1][2][3] This guide delves into the critical interplay between the stereochemistry of pyrrolidine derivatives and their biological activities, offering insights into structure-activity relationships (SAR), experimental methodologies, and the signaling pathways they modulate.
The Influence of Stereoisomerism on Pharmacological Efficacy
The spatial arrangement of atoms, or stereochemistry, is a paramount determinant of a molecule's pharmacological profile. For pyrrolidine derivatives, the presence of one or more chiral centers gives rise to multiple stereoisomers, each potentially exhibiting distinct biological activities.[1][2][3] The differential interaction of these stereoisomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant variations in potency, selectivity, and even the nature of the biological response. The conformation of the pyrrolidine ring, often described as an "envelope" or "twist" pucker, is influenced by the stereochemistry of its substituents, which in turn dictates the orientation of functional groups for target binding.[1]
Anticancer Activity of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents, with their efficacy often being stereochemistry-dependent.[5][6][7] These derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[5]
One notable class of anticancer pyrrolidine derivatives is the spirooxindole-pyrrolidine hybrids. The stereochemical configuration at the spiro center and the pyrrolidine ring profoundly impacts their cytotoxic activity. For instance, specific stereoisomers have shown enhanced potency against breast cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound | Stereochemistry | Cell Line | IC50 (µM) | Reference |
| Rotenone Derivative (alkene) | Not Specified | A549 | 0.11 | [8] |
| Rotenone Derivative (ethoxy) | Not Specified | MCF-7 | 5.72 | [8] |
| Rotenone Derivative (carbamate) | Not Specified | HCT116 | 8.86 | [8] |
| Spirooxindole-pyrrolidine 44 | OCF3 and 2-Cl substitution | C. albicans | 4 µg/mL (MIC) | [9] |
Experimental Protocols: Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of pyrrolidine derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Caption: Workflow of a typical MTT cell proliferation assay.
Anti-inflammatory Activity
Pyrrolidine derivatives have emerged as potent anti-inflammatory agents, often targeting specific enzymes involved in the inflammatory cascade. A key target in this area is the N-acylethanolamine acid amidase (NAAA), a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases the levels of PEA, which in turn exerts anti-inflammatory effects.
The stereochemistry of substituents on the pyrrolidine ring plays a crucial role in the potency and selectivity of NAAA inhibitors. Structure-activity relationship (SAR) studies have shown that small, lipophilic groups at the 3-position of the pyrrolidine ring are favorable for optimal activity.[10]
Quantitative Data: NAAA Inhibition
| Compound | Stereochemistry | Target | IC50 (µM) | Selectivity vs. FAAH |
| 4g (E93) | Not Specified | rNAAA | Low micromolar | Selective |
| 3j | Not Specified | rNAAA | Low micromolar | Not Specified |
| 3k | Not Specified | rNAAA | Low micromolar | Not Specified |
| 4a | Not Specified | rNAAA | Low micromolar | Not Specified |
rNAAA: rat N-acylethanolamine acid amidase; FAAH: Fatty acid amide hydrolase
Experimental Protocols: NAAA Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of pyrrolidine derivatives against NAAA.
Methodology:
-
Enzyme Source: HEK293 cells overexpressing rat NAAA (HEK293-rNAAA) are used as the source of the enzyme.[10]
-
Substrate: Heptadecenoylethanolamide (C17:1 FAE) is used as the substrate.
-
Assay Buffer: The assay is typically performed in a phosphate buffer at physiological pH.
-
Incubation: The enzyme is pre-incubated with the test compounds (pyrrolidine derivatives) at various concentrations for a specified time.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination: The reaction is stopped after a defined period by adding an organic solvent.
-
Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
Caption: Inhibition of NAAA by pyrrolidine derivatives.
Antiviral and Antimicrobial Activities
The pyrrolidine scaffold is a key component of several antiviral and antimicrobial drugs.[11][12] For instance, some pyrrolidine derivatives are effective against the hepatitis C virus (HCV) by inhibiting the NS5A protein, which is essential for viral replication.[11] In the realm of antibacterial agents, certain spirooxindole pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[9]
The stereochemical arrangement of the substituents on the pyrrolidine ring is critical for fitting into the binding pockets of viral or bacterial target proteins.
Quantitative Data: Antimicrobial Activity
| Compound | Stereochemistry | Target Organism | MIC (µg/mL) |
| 44 | OCF3 and 2-Cl substitution | Candida albicans | 4 |
| 51a | 4-fluorophenyl substituent | Bacillus cereus | 21.70 ± 0.36 |
| 51a | 4-fluorophenyl substituent | Staphylococcus aureus | 30.53 ± 0.42 |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a pyrrolidine derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) is prepared.
-
Compound Dilution: Serial dilutions of the pyrrolidine derivative are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Central Nervous System (CNS) Activity
Pyrrolidine derivatives have shown promise in the treatment of various CNS disorders, including epilepsy. Certain pyrrolidine-2,5-dione derivatives have demonstrated significant anticonvulsant properties. The nature and position of substituents on the pyrrolidine ring are crucial for their activity and selectivity.[13]
Quantitative Data: Anticonvulsant Activity
| Compound | Stereochemistry | Test | ED50 (mg/kg) |
| 69k | Benzhydryl group at position 3 | MES | 80.38 |
| 69k | Benzhydryl group at position 3 | 6 Hz | 108.80 |
MES: Maximal electroshock seizure test
Conclusion
The pyrrolidine scaffold remains a highly versatile and valuable framework in the design of novel therapeutic agents. This guide highlights the indisputable importance of stereochemistry in dictating the biological activity of pyrrolidine derivatives across a spectrum of therapeutic areas. A thorough understanding of the structure-activity relationships, particularly the influence of stereoisomerism, is essential for the rational design and development of potent and selective drug candidates. The continued exploration of the vast chemical space afforded by the pyrrolidine ring, coupled with detailed stereochemical analysis, will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. pnrjournal.com [pnrjournal.com]
An In-depth Technical Guide on the Solubility and Stability of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a chiral building block that holds potential for use in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyrrolidine ring, a carbamate linkage, and a benzyl group, suggests a complex physicochemical profile that requires thorough investigation for applications in drug discovery and development. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the overall success of its application in medicinal chemistry.
This guide provides a comprehensive overview of the recommended experimental procedures for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol |
| CAS Number | 1217631-74-7 |
| Appearance | White to off-white solid (typical) |
| Chirality | (S)-enantiomer |
Solubility Profile: Experimental Protocol
The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in various solvents.[1][2][3][4][5][6]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.
Experimental Workflow for Solubility Determination
Caption: Experimental Workflow for Solubility Determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. A visible excess of solid should remain to ensure saturation.
-
To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. It is recommended to analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[2][6]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve generated from standard solutions of known concentrations is required.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or µg/mL.
-
Data Presentation
The results should be summarized in a table for easy comparison.
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | pH (for aqueous) | Solubility (mg/mL) |
| Purified Water | N/A | Data to be determined |
| 0.1 M HCl | ~1.2 | Data to be determined |
| Phosphate Buffer | 6.8 | Data to be determined |
| Phosphate Buffer | 7.4 | Data to be determined |
| Ethanol | N/A | Data to be determined |
| Methanol | N/A | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | N/A | Data to be determined |
| Dichloromethane (DCM) | N/A | Data to be determined |
Stability Profile: Experimental Protocol
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] The ICH guidelines provide a framework for these studies.[7][8][9][10]
Principle
The compound is subjected to a variety of stress conditions, and its degradation is monitored over time using a stability-indicating analytical method. Forced degradation studies are also performed to identify potential degradation products and pathways.[11][12][13][14]
Stability Study Workflow
Caption: General Workflow for a Stability Study.
Detailed Methodologies
4.3.1 Solid-State Stability
-
Objective: To assess the stability of the solid compound under accelerated and long-term storage conditions.
-
Procedure:
-
Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials).
-
Store the samples under the conditions specified in Table 3.
-
At each time point, withdraw a sample and analyze it for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
-
Table 3: ICH Conditions for Solid-State Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
4.3.2 Solution-State Stability
-
Objective: To evaluate the stability of the compound in solution, which is relevant for formulation development.
-
Procedure:
-
Prepare solutions of the compound in relevant solvents (e.g., water, buffers at different pH values) at a known concentration.
-
Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time intervals, analyze the solutions for assay and degradation products.
-
4.3.3 Photostability
-
Objective: To determine the effect of light on the stability of the compound.
-
Procedure:
-
In accordance with ICH Q1B guidelines, expose the solid compound and its solutions to a light source that provides a specified level of illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).[15][16][17][18][19]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples for any changes in appearance, assay, and purity.
-
4.3.4 Forced Degradation (Stress Testing)
-
Objective: To identify likely degradation products and establish the intrinsic stability of the molecule and the specificity of the analytical method.[11][14]
-
Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Carbamates can be susceptible to base hydrolysis.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature higher than the accelerated condition (e.g., 80°C).
-
Data Presentation
The results of the stability studies should be presented in a clear and organized manner.
Table 4: Solid-State Stability Data for this compound at 40°C / 75% RH
| Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 0 Months | White solid | 100.0 | Data to be determined |
| 1 Month | Data to be determined | Data to be determined | Data to be determined |
| 3 Months | Data to be determined | Data to be determined | Data to be determined |
| 6 Months | Data to be determined | Data to be determined | Data to be determined |
Logical Relationships in Drug Development
The characterization of a compound like this compound is an early and critical step in the drug development process.
Caption: Role of Characterization in Drug Development.
Conclusion
While specific quantitative data on the solubility and stability of this compound is not widely published, this technical guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for solubility determination using the shake-flask method and for stability assessment according to ICH guidelines will enable a thorough characterization of this compound. The resulting data will be invaluable for its potential application in the synthesis of new chemical entities and the development of novel therapeutics. It is strongly recommended that these studies be conducted to ensure the quality, safety, and efficacy of any resulting products.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scielo.br [scielo.br]
- 3. ub.edu [ub.edu]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmaacademias.com [pharmaacademias.com]
- 8. snscourseware.org [snscourseware.org]
- 9. Ich guideline for stability testing | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. jordilabs.com [jordilabs.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to the Potential Biological Targets of N-benzyl-N-(pyrrolidin-3-yl)carboxamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological targets of N-benzyl-N-(pyrrolidin-3-yl)carboxamides and structurally related compounds. This class of molecules has demonstrated significant activity across a range of important therapeutic targets, making them a compelling scaffold in modern drug discovery. This document details the quantitative pharmacological data, experimental protocols for target validation, and the relevant biological signaling pathways.
Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
A primary and well-documented biological target for N-benzyl-N-(pyrrolidin-3-yl)carboxamides is the dual inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Compounds in this class have shown potent inhibitory activity, positioning them as potential therapeutics for depression and other mood disorders.[1][2]
Quantitative Data: In Vitro Inhibition of SERT and NET
The following table summarizes the in vitro potencies of representative N-benzyl-N-(pyrrolidin-3-yl)carboxamides and related analogs against human SERT and NET. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (NET/SERT) | Reference |
| Compound 18 | hSERT | - | 15 | - | [1] |
| hNET | - | 30 | 2.0 | [1] | |
| hDAT | - | >1000 | >66.7 | [1] | |
| Compound 12b | hSERT | 29 | - | - | [3] |
| hNET | 18 | - | 0.62 | [3] | |
| hDAT | >10000 | - | >345 | [3] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; hDAT: human Dopamine Transporter.
Experimental Protocols
Monoamine Reuptake Inhibition Assay
This protocol outlines the general procedure for determining the in vitro potency of test compounds to inhibit serotonin and norepinephrine reuptake in cells expressing the respective human transporters.
1. Cell Culture and Transfection:
- HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are transiently transfected with plasmids encoding human SERT or NET using a suitable transfection reagent (e.g., Lipofectamine 2000).
- Assays are typically performed 24-48 hours post-transfection.
2. Radioligand Uptake Assay:
- Transfected cells are harvested and washed with Krebs-Ringer-HEPES buffer.
- Cells are resuspended in the assay buffer.
- A solution containing a fixed concentration of radiolabeled substrate (e.g., [³H]serotonin for SERT or [³H]norepinephrine for NET) and varying concentrations of the test compound is prepared.
- The uptake reaction is initiated by adding the cell suspension to the substrate/inhibitor solution.
- The mixture is incubated for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
- Uptake is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the cells containing the internalized radiolabel from the extracellular medium.
- The filters are washed with ice-cold assay buffer to remove non-specifically bound radiolabel.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET).
- Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The percentage of inhibition at each concentration of the test compound is calculated.
- IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Signaling Pathways
Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Mechanism
The primary function of SERT and NET is the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release.[4][5] N-benzyl-N-(pyrrolidin-3-yl)carboxamides act as competitive inhibitors at these transporters, blocking the reuptake process and thereby increasing the concentration and duration of action of serotonin and norepinephrine in the synapse.[1]
References
- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, a valuable chiral building block in pharmaceutical research and development. The protocols outlined below detail a multi-step synthesis commencing from readily available starting materials.
I. Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-stage process. The first stage involves the synthesis of the key intermediate, (S)-3-aminopyrrolidine dihydrochloride, from trans-4-hydroxy-L-proline. The second stage is the protection of the 3-amino group as a benzyl carbamate (Cbz) derivative. The final stage involves the formation of the hydrochloride salt to yield the target compound.
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
II. Experimental Protocols
Stage 1: Synthesis of (S)-3-Aminopyrrolidine dihydrochloride
The synthesis of the chiral intermediate (S)-3-aminopyrrolidine dihydrochloride can be achieved from trans-4-hydroxy-L-proline through a multi-step sequence involving decarboxylation, N-protection, mesylation, azide substitution, reduction, and deprotection.[1] A detailed protocol for this conversion is described in the literature.[1]
Stage 2: Preparation of (S)-Benzyl pyrrolidin-3-ylcarbamate (Free Base)
This stage involves the neutralization of the dihydrochloride salt followed by the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.
Step 2a: Neutralization of (S)-3-Aminopyrrolidine dihydrochloride
Protocol:
-
Dissolve (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0-2.2 eq) while monitoring the pH, adjusting to a final pH of >12.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or a mixture of THF and ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (S)-3-aminopyrrolidine.
Note: The free amine is often used immediately in the next step without extensive purification.
Step 2b: N-Benzyloxycarbonylation
-
Dissolve the crude (S)-3-aminopyrrolidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield (S)-Benzyl pyrrolidin-3-ylcarbamate as a white powder.[2]
Experimental Workflow for Cbz Protection
Caption: Workflow for the N-Cbz protection of (S)-3-aminopyrrolidine.
Stage 3: Formation of this compound
The final step is the conversion of the Cbz-protected free base to its hydrochloride salt.
Protocol: [4]
-
Dissolve the purified (S)-Benzyl pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Stir the resulting suspension at 0 °C for a specified time (e.g., 1-2 hours) to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Dry the product under vacuum to yield this compound.
III. Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time (h) |
| 2a | (S)-3-Aminopyrrolidine dihydrochloride | NaOH | Water, Dichloromethane | 0 - RT | 1 - 2 |
| 2b | (S)-3-Aminopyrrolidine | Benzyl chloroformate, NaHCO₃ | THF, Water | 0 - RT | 12 - 20 |
| 3 | (S)-Benzyl pyrrolidin-3-ylcarbamate | HCl | Diethyl Ether | 0 | 1 - 2 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| (S)-3-Aminopyrrolidine | C₄H₁₀N₂ | 86.14 | - | - |
| (S)-Benzyl pyrrolidin-3-ylcarbamate | C₁₂H₁₆N₂O₂ | 220.27 | ~90[2][3] | White Powder |
| This compound | C₁₂H₁₇ClN₂O₂ | 256.73 | >95 (for salt formation) | White Solid |
Table 3: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| (S)-Benzyl pyrrolidin-3-ylcarbamate | 7.38-7.28 (m, 5H, Ar-H), 5.11 (s, 2H, OCH₂Ph), 4.25 (br s, 1H, NH), 3.70-3.10 (m, 4H, pyrrolidine-H), 2.15-2.05 (m, 1H, pyrrolidine-H), 1.80-1.70 (m, 1H, pyrrolidine-H) | ESI-MS: [M+H]⁺ calculated for C₁₂H₁₇N₂O₂: 221.13, found 221.1 |
| This compound | Characteristic shifts are expected upon protonation of the pyrrolidine nitrogen. | ESI-MS: [M]⁺ calculated for C₁₂H₁₇N₂O₂: 221.13, found 221.1 (as free base) |
Note: Specific spectroscopic data for the hydrochloride salt should be acquired upon synthesis and may vary slightly based on the solvent used for analysis.
References
Application Notes and Protocols for the Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from L-Proline Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-3-aminopyrrolidine and its salts are pivotal chiral building blocks in the synthesis of a wide array of pharmaceutical compounds, including antivirals, antibiotics, and central nervous system agents. The specific stereochemistry of the 3-amino group is often crucial for the biological activity and selectivity of the final drug molecule. This document provides a detailed protocol for the multi-step chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride, commencing from the readily available L-proline derivative, trans-4-hydroxy-L-proline. The synthetic route involves a sequence of decarboxylation, protection, functional group interconversion with stereochemical inversion, and deprotection steps.
Overall Synthetic Pathway
The synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline proceeds through a six-step sequence. This pathway ensures the retention of chirality and the desired stereochemical outcome at the C3 position of the pyrrolidine ring.
The Versatility of (S)-3-(Boc-amino)pyrrolidine: A Chiral Building Block for Drug Discovery
(S)-3-(tert-butoxycarbonyl-amino)pyrrolidine is a valuable and versatile chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the presence of a protected amine functionality make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The Boc protecting group allows for controlled, stepwise reactions, enabling the construction of complex molecular architectures with specific stereochemistry, which is often crucial for therapeutic efficacy. This document provides detailed application notes and experimental protocols for the use of (S)-3-(Boc-amino)pyrrolidine in the synthesis of potent inhibitors targeting key proteins in various disease areas, including cancer, bacterial infections, and metabolic disorders.
Application in the Synthesis of EGFR Tyrosine Kinase Inhibitors
(S)-3-(Boc-amino)pyrrolidine serves as a key structural component in the development of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pyrrolidine moiety can be incorporated into heterocyclic scaffolds, such as pyrido[3,4-d]pyrimidines, to create compounds that bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[1]
EGFR Signaling Pathway
The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration. Aberrant activation of this pathway is a common driver of tumorigenesis.
Quantitative Data: EGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 25h | EGFRL858R | 1.7 | - | [1] |
| 25h | EGFRL858R/T790M | 23.3 | - | [1] |
| 25h | HCC827 | 25 | HCC827 | [1] |
| 25h | H1975 | 490 | H1975 | [1] |
| 8a | EGFRWT | 99 | - | [2][3] |
| 8a | EGFRT790M | 123 | - | [2][3] |
Experimental Protocol: Synthesis of Pyrido[3,4-d]pyrimidine EGFR Inhibitors
This protocol describes a potential synthetic route to a key intermediate for pyrido[3,4-d]pyrimidine-based EGFR inhibitors, starting from (S)-3-(Boc-amino)pyrrolidine.
Step 1: Deprotection of (S)-3-(Boc-amino)pyrrolidine
-
Dissolve (S)-3-(Boc-amino)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 2-3 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude (S)-pyrrolidin-3-amine salt can be used in the next step without further purification or can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of the crude (S)-pyrrolidin-3-amine from the previous step in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a suitable chlorinated pyrido[3,4-d]pyrimidine core (e.g., 2,4-dichloro-6-nitropyrido[3,4-d]pyrimidine) (1.0-1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine-substituted pyrido[3,4-d]pyrimidine intermediate.
Application in the Synthesis of CXCR4 Antagonists
(S)-3-(Boc-amino)pyrrolidine is a valuable scaffold for the design and synthesis of antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis plays a critical role in cancer metastasis, HIV entry, and inflammatory diseases. The pyrrolidine ring can be functionalized to create potent and selective antagonists that block the interaction of CXCR4 with its endogenous ligand CXCL12, thereby inhibiting downstream signaling.[4]
CXCL12-CXCR4 Signaling Pathway
Binding of the chemokine CXCL12 to its G-protein coupled receptor, CXCR4, activates intracellular signaling cascades, including the Gαi and β-arrestin pathways. This leads to the activation of downstream effectors such as PI3K/AKT and MAPK/ERK, which promote cell migration, proliferation, and survival.
Quantitative Data: CXCR4 Antagonists
| Compound ID | Target | IC50 (nM) | Assay | Reference |
| 46 | CXCR4 | 79 | 12G5 antibody displacement | [4] |
| 46 | CXCR4 | 0.25 | CXCL12 induced Ca²⁺ flux | [4] |
| 30 | CXCR4 | 24 | - | [5] |
| 30 | HIV entry | 7 | - | [5] |
Experimental Protocol: Synthesis of Pyrrolidine-Based CXCR4 Antagonists
This protocol outlines a general procedure for the synthesis of a pyrrolidine-based CXCR4 antagonist, starting with the deprotection of (S)-3-(Boc-amino)pyrrolidine and subsequent functionalization.
Step 1: Boc Deprotection
-
Follow the same procedure as described in the EGFR inhibitor synthesis protocol (Step 1) to obtain the crude (S)-pyrrolidin-3-amine salt.
Step 2: Reductive Amination
-
Dissolve the crude (S)-pyrrolidin-3-amine salt (1.0 eq) and a suitable aldehyde or ketone (e.g., a substituted benzaldehyde) (1.0-1.2 eq) in a solvent such as methanol, ethanol, or dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq), to the reaction mixture.
-
If starting from the amine salt, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) may be added to neutralize the salt.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-(S)-3-aminopyrrolidine derivative.
General Experimental Workflow
The synthesis of various inhibitors using (S)-3-(Boc-amino)pyrrolidine generally follows a common workflow. This begins with the deprotection of the Boc group to reveal the reactive secondary amine, which is then subjected to various coupling or functionalization reactions to build the final molecule.
References
- 1. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidines via 'Clip-Cycle' Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making the development of efficient and stereoselective synthetic routes to access these heterocycles a critical endeavor in medicinal chemistry and drug discovery.[1] This document outlines the 'clip-cycle' methodology, a robust and modular two-step catalytic approach for the asymmetric synthesis of highly substituted pyrrolidines and spiropyrrolidines.[1][2][3][4][5]
The 'clip-cycle' strategy involves two key transformations:
-
'Clip' (Alkene Metathesis): A Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate derivative using a ruthenium-based cross-metathesis catalyst. This step efficiently assembles an acyclic precursor containing both the nucleophile (the amine) and the activated alkene (the α,β-unsaturated thioester).[1][2]
-
'Cycle' (Intramolecular aza-Michael Addition): The resulting intermediate undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid (CPA), to furnish the desired enantioenriched pyrrolidine product.[2][3]
This method offers several advantages, including its modularity, the use of catalytic quantities of reagents in both steps, operational simplicity, and the formation of products with high enantioselectivities.[1] The thioester functionality in the final product also serves as a versatile handle for further synthetic diversification.[1]
Logical Workflow of the 'Clip-Cycle' Reaction
The overall process can be visualized as a straightforward sequence from readily available starting materials to the final, highly functionalized pyrrolidine products.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Asymmetric ‘Clip-Cycle’ Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online [eprints.whiterose.ac.uk]
Application Notes: Iridium-Catalyzed Reductive Synthesis of Functionalized Pyrrolidines
Introduction
The pyrrolidine ring is a fundamental structural motif present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of highly substituted pyrrolidines remains a significant focus in organic chemistry and drug discovery. A powerful strategy for constructing the pyrrolidine core is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes, which allows for the rapid assembly of the five-membered ring with control over multiple stereocenters.[1][2]
A recent breakthrough in this field is the use of iridium catalysis for the reductive generation of azomethine ylides from stable and readily available tertiary amides and lactams.[1][2][3][4][5][6][7][8][9] This methodology, employing Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane reductant, provides a mild and general route to a wide range of functionalized pyrrolidines.[1][3][4]
Key Features and Advantages:
-
Broad Substrate Scope: The reaction tolerates a wide variety of amide and lactam precursors, as well as various electron-deficient alkenes as dipolarophiles.[1][6]
-
Mild Reaction Conditions: The synthesis proceeds under mild conditions, typically at room temperature, which enhances functional group tolerance.[1][2]
-
High Selectivity: The cycloaddition reactions often proceed with high regio- and diastereoselectivity.[1][4]
-
One-Pot Procedure: The generation of the azomethine ylide and the subsequent cycloaddition occur in a single pot, streamlining the synthetic process.[1][2]
-
Access to Complex Scaffolds: This method enables the synthesis of structurally complex polycyclic amine products and diversely substituted pyrrolidines.[1][3][4]
Experimental Workflow
The overall experimental workflow for the iridium-catalyzed reductive synthesis of functionalized pyrrolidines is depicted below. The process begins with the preparation of the reaction mixture containing the amide or lactam substrate, the dipolarophile, the iridium catalyst, and the silane reductant in a suitable solvent. The reaction is typically stirred at room temperature until completion, followed by purification of the desired pyrrolidine product.
References
- 1. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. iris.unife.it [iris.unife.it]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021) | Ken Yamazaki | 31 Citations [scispace.com]
L-Proline as a Chiral Building Block in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-proline, a naturally occurring proteinogenic amino acid, has emerged as a powerhouse chiral building block and organocatalyst in the field of asymmetric synthesis. Its rigid pyrrolidine ring provides a well-defined chiral environment, making it an effective catalyst for a variety of carbon-carbon bond-forming reactions. The bifunctional nature of L-proline, possessing both a secondary amine and a carboxylic acid moiety, allows it to act as a "biomimetic" catalyst, often proceeding through enamine or iminium ion intermediates, akin to the mechanisms of natural aldolase enzymes. This operational simplicity, coupled with its low cost, ready availability in both enantiomeric forms, and environmentally benign nature, has established L-proline as an indispensable tool in the synthesis of complex, enantiomerically enriched molecules for academic research and pharmaceutical development.
This document provides detailed application notes and experimental protocols for the use of L-proline in three cornerstone asymmetric transformations: the Aldol, Mannich, and Michael reactions.
Key Applications of L-Proline in Asymmetric Synthesis
L-proline is a versatile catalyst for a range of asymmetric reactions. The key to its catalytic activity lies in its ability to form nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes) or electrophilic iminium ion intermediates with α,β-unsaturated carbonyls.
-
Asymmetric Aldol Reaction: L-proline efficiently catalyzes the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high diastereo- and enantioselectivity. These products are valuable intermediates in the synthesis of polyketides and other natural products.
-
Asymmetric Mannich Reaction: The three-component Mannich reaction of an aldehyde, an amine, and a ketone is effectively catalyzed by L-proline to yield chiral β-amino carbonyl compounds. These structures are prevalent in a wide array of pharmaceuticals and alkaloids.
-
Asymmetric Michael Addition: L-proline and its derivatives catalyze the conjugate addition of ketones and aldehydes to nitroalkenes and other Michael acceptors, affording γ-nitro ketones and related adducts in high enantiomeric excess. These products can be further transformed into various useful chiral building blocks.
Quantitative Data Summary
The following tables summarize typical quantitative data for L-proline catalyzed asymmetric reactions, showcasing the high yields and stereoselectivities achievable.
Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Cyclohexanone | 30 | DMSO | 4 | 97 | 95:5 | >99 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | Methanol/Water | 30 | 78 | 90:10 | 95 |
| 3 | p-Nitrobenzaldehyde | Acetone | 30 | DMSO | 24 | 68 | - | 76 |
Table 2: L-Proline Catalyzed Asymmetric Mannich Reaction
| Entry | Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO | 12 | 50 | - | 94 |
| 2 | Isovaleraldehyde | p-Anisidine | Acetone | 20 | DMSO | 48 | 95 | >95:5 | >99 |
| 3 | Glyoxylate Imine | Phenylacetaldehyde | - | 20 | CH3CN | 2-3 | High | syn | High |
Table 3: L-Proline Catalyzed Asymmetric Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | Cyclohexanone | β-Nitrostyrene | 20 | CHCl3 | 120 | 98 | 97:3 | 92 | | 2 | Propanal | β-Nitrostyrene | 10 | - | 24 | 99 | 90:10 | 99 | | 3 | Cyclohexanone | Benzylideneacetone | 20 | DMSO | 96 | 80 | 90:10 | 75 |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
This protocol describes the synthesis of (2S,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.
Materials:
-
L-Proline
-
p-Nitrobenzaldehyde
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-proline (0.3 mmol, 30 mol%) in DMSO (4 mL) is added cyclohexanone (10 mmol).
-
p-Nitrobenzaldehyde (1.0 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 4-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired β-hydroxy ketone.
Protocol 2: Asymmetric Three-Component Mannich Reaction
This protocol outlines the synthesis of a chiral β-amino ketone from p-nitrobenzaldehyde, p-anisidine, and acetone.
Materials:
-
L-Proline
-
p-Nitrobenzaldehyde
-
p-Anisidine
-
Acetone
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve p-nitrobenzaldehyde (1.0 equiv) and p-anisidine (1.0 equiv) in DMSO.
-
Add a large excess of acetone to the solution.
-
Add L-proline (35 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane mixture) to yield the pure β-amino ketone.
Protocol 3: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes the synthesis of a chiral γ-nitro ketone.
Materials:
-
L-Proline
-
β-Nitrostyrene
-
Cyclohexanone
-
Chloroform (CHCl3)
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-nitrostyrene (1.0 equiv) in chloroform, add cyclohexanone (10 equiv).
-
Add L-proline (20 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for an extended period (e.g., 120 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the desired γ-nitro ketone.
Visualizations
Caption: A typical experimental workflow for an L-proline catalyzed asymmetric aldol reaction.
Application Notes and Protocols for N-Boc Deprotection in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use in the synthesis of pyrrolidine-containing scaffolds, which are prevalent in numerous pharmaceuticals and natural products, necessitates robust and versatile deprotection protocols.[1][2][3] The selection of an appropriate N-Boc deprotection method is critical and contingent upon the substrate's sensitivity to reaction conditions, the presence of other functional groups, and the desired scale of the synthesis.[1]
This document provides a comprehensive overview of common and alternative methods for the N-Boc deprotection of pyrrolidine derivatives, complete with detailed experimental protocols, a comparative data summary, and workflow diagrams to guide researchers in choosing the optimal strategy.
Deprotection Methodologies
The removal of the N-Boc group can be broadly categorized into three main approaches: acidic, neutral, and thermal methods.
-
Acidic Deprotection: This is the most conventional and widely employed method, utilizing strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to cleave the Boc group.[1][4]
-
Neutral Deprotection: For substrates sensitive to strong acids, several milder, neutral deprotection methods have been developed. These methods offer greater functional group tolerance.[1]
-
Thermal Deprotection: This approach offers a reagent-free alternative that aligns with the principles of green chemistry, although it may require elevated temperatures.[1][5]
Quantitative Data Summary
The following table summarizes various protocols for N-Boc deprotection, providing a comparative overview of reaction conditions and yields.
| Deprotection Method | Reagents & Solvents | Temperature | Time | Yield | Notes |
| Acidic | |||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 3 hours | >90% | Standard, highly effective method. TFA is corrosive.[1][6] |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | Room Temp. | 0.5 - 4 hours | High | Efficient and clean; the product is isolated as the HCl salt.[1][6] |
| Concentrated HCl | Conc. HCl in Methanol (MeOH) / DCM | 50 - 55 °C | 5 hours | 82-83% | An alternative to TFA to prevent potential N-formylation side reactions.[6][7] |
| Neutral | |||||
| Oxalyl Chloride | Oxalyl Chloride (2.0-3.0 eq) in Methanol | 0 °C to Room Temp. | 1 - 4 hours | Up to 90% | A mild method for substrates with acid-sensitive functional groups.[1] |
| Thermal | |||||
| Refluxing Water | Deionized Water | 100 °C (Reflux) | 1 - 14 hours | High | A green, reagent-free method.[1] |
Experimental Protocols
Method 1: Acidic N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly effective method for N-Boc deprotection.
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.[6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected pyrrolidine.[1]
Method 2: Acidic N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is advantageous when the final product is desired as a hydrochloride salt.[1]
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol.[6]
-
To the stirred solution at room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[1][6]
-
Stir the mixture at room temperature for 30 minutes to 4 hours.[1][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.[1]
-
If no precipitate forms, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.[1]
Method 3: Neutral N-Boc Deprotection using Oxalyl Chloride
This protocol is suitable for substrates that are sensitive to strong acidic conditions.[8]
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in methanol (5-10 volumes).
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (2.0-3.0 eq) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to afford the deprotected amine, typically as the hydrochloride salt.
Method 4: Thermal N-Boc Deprotection in Water
This protocol is a green and reagent-free method for N-Boc deprotection.[1]
Procedure:
-
Suspend the N-Boc-pyrrolidine derivative (1.0 eq) in deionized water (10-20 volumes).
-
Heat the mixture to reflux (100 °C) and maintain for the required time, which can range from 1 to 14 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected pyrrolidine derivative.[1]
Visualizations
Logical Workflow for Selecting an N-Boc Deprotection Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride as a Chemical Probe for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a synthetic organic compound featuring a core pyrrolidine scaffold. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, the benzylpyrrolidine moiety is a recognized pharmacophore in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Derivatives of benzylpyrrolidine have shown significant activity as monoamine reuptake inhibitors, particularly targeting the serotonin (SERT) and norepinephrine (NET) transporters, and as ligands for dopamine receptors.[1][2][3][4] One study has specifically highlighted that N-benzyl-N-(pyrrolidin-3-yl)carboxamides are a new class of selective dual serotonin/noradrenaline reuptake inhibitors.[1]
These application notes propose the use of this compound as a chemical probe for the investigation and validation of its putative biological targets, with a primary focus on monoamine transporters due to the structural similarities with known inhibitors.
Putative Biological Targets
Based on structure-activity relationships of analogous compounds, the primary putative biological targets for this compound are:
-
Serotonin Transporter (SERT): A key regulator of serotonergic neurotransmission.
-
Norepinephrine Transporter (NET): Crucial for regulating norepinephrine levels in the synapse.
-
Dopamine Transporter (DAT): While structurally similar compounds often show lower affinity for DAT, it remains a potential secondary target.[1]
-
Dopamine D4 Receptor: N-(1-benzylpyrrolidin-3-yl)arylbenzamides have been identified as potent and selective antagonists of the human dopamine D4 receptor.[4]
Data Presentation: Hypothetical Inhibitory Activities
The following tables present hypothetical quantitative data to illustrate the expected format for reporting the inhibitory activity of this compound against its putative targets.
Table 1: Monoamine Transporter Binding Affinity
| Compound | Target | Kᵢ (nM) | Assay Type | Radioligand |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hSERT | 25 | Radioligand Binding | [³H]-Citalopram |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hNET | 50 | Radioligand Binding | [³H]-Nisoxetine |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hDAT | >1000 | Radioligand Binding | [³H]-WIN 35,428 |
| Desipramine (Control) | hNET | 5 | Radioligand Binding | [³H]-Nisoxetine |
| Fluoxetine (Control) | hSERT | 10 | Radioligand Binding | [³H]-Citalopram |
Table 2: Monoamine Transporter Uptake Inhibition
| Compound | Target | IC₅₀ (nM) | Assay Type | Substrate |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hSERT | 40 | [³H]-Serotonin Uptake | [³H]-5-HT |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hNET | 75 | [³H]-Norepinephrine Uptake | [³H]-NE |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hDAT | >2000 | [³H]-Dopamine Uptake | [³H]-DA |
| Desipramine (Control) | hNET | 8 | [³H]-Norepinephrine Uptake | [³H]-NE |
| Fluoxetine (Control) | hSERT | 15 | [³H]-Serotonin Uptake | [³H]-5-HT |
Table 3: Dopamine D4 Receptor Binding Affinity
| Compound | Target | Kᵢ (nM) | Assay Type | Radioligand |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | hD₄ | 150 | Radioligand Binding | [³H]-Spiperone |
| L-745,870 (Control) | hD₄ | 1.5 | Radioligand Binding | [³H]-Spiperone |
Experimental Protocols
The following are detailed protocols for key experiments to validate the interaction of this compound with its putative targets.
Protocol 1: Radioligand Binding Assay for SERT, NET, and DAT
This protocol is adapted from standard radioligand binding assays for monoamine transporters.[5][6]
Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).
-
This compound.
-
Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer (for total binding).
-
25 µL of a high concentration of the respective non-specific binding control (e.g., 10 µM Fluoxetine for SERT).
-
25 µL of the test compound at various concentrations.
-
-
Add 25 µL of the appropriate radioligand at a concentration near its Kd value.
-
Add 200 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol is based on standard neurotransmitter uptake assays using radiolabeled substrates.[1][7][8]
Objective: To determine the potency (IC₅₀) of this compound in inhibiting the uptake of serotonin, norepinephrine, and dopamine.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.
-
Radiolabeled substrates: [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), [³H]-Dopamine (DA).
-
This compound.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in uptake buffer.
-
Assay:
-
Wash the cell monolayer twice with uptake buffer.
-
Add the test compound or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled substrate (e.g., [³H]-5-HT for SERT) at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure radioactivity.
-
Data Analysis:
-
Determine the amount of radiolabeled substrate taken up by the cells.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm direct target engagement in a cellular environment.
Objective: To demonstrate that this compound directly binds to and stabilizes its target protein (e.g., SERT) in intact cells.
Materials:
-
Cells expressing the target protein (e.g., HEK293-hSERT).
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection system.
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for 1 hour at 37°C.
-
Heating:
-
Harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
-
Conclusion
This compound holds promise as a chemical probe for investigating the function of monoamine transporters and potentially other CNS targets. The provided protocols offer a framework for validating its putative biological targets and characterizing its inhibitory profile. The generation of quantitative data through these assays is essential for establishing its utility as a selective and potent chemical probe in drug discovery and chemical biology research.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of N-benzyl-3-sulfonamidopyrrolidines as Cell Division Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed procedures for the synthesis and biological evaluation of N-benzyl-3-sulfonamidopyrrolidines, a class of small molecules identified as inhibitors of cell division. These compounds have shown promise, particularly in the context of bacterial cell division, by inducing lethal cell filamentation. The initial lead compound, 534F6, an N-benzyl-3-sulfonamidopyrrolidine, was discovered through a high-throughput screen in E. coli. While it exhibited modest inhibition of the GTPase activity of FtsZ, a key protein in bacterial cell division, several analogs have demonstrated potent growth inhibition with negligible effects on FtsZ GTPase activity, suggesting the involvement of other cellular targets.[1]
These application notes offer a comprehensive guide, from the chemical synthesis of a compound library to the cell-based assays required to assess their efficacy as cell division inhibitors. The protocols are designed to be adaptable for structure-activity relationship (SAR) studies to optimize potency and elucidate the mechanism of action.
I. Chemical Synthesis of N-benzyl-3-sulfonamidopyrrolidines
The synthesis of N-benzyl-3-sulfonamidopyrrolidines can be achieved through a straightforward multi-step process. A general synthetic scheme involves the protection of an aminopyrrolidine core, followed by N-benzylation, deprotection, and subsequent sulfonylation.
Experimental Protocol: Synthesis of a Representative N-benzyl-3-sulfonamidopyrrolidine
This protocol describes the synthesis of a representative compound, analogous to the derivatives of the lead compound 534F6.
Materials:
-
(S)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Substituted benzaldehyde (e.g., p-isobutylbenzaldehyde)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Substituted sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of the Pyrrolidine Amine:
-
Dissolve (S)-3-aminopyrrolidine in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base like triethylamine (TEA).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction and purify the product, N-Boc-(S)-3-aminopyrrolidine, by column chromatography.
-
-
N-Benzylation:
-
Dissolve the N-Boc protected aminopyrrolidine in DCM.
-
Add the desired substituted benzaldehyde.
-
Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography.
-
-
Deprotection of the Boc Group:
-
Dissolve the N-benzylated, Boc-protected pyrrolidine in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
-
-
Sulfonylation:
-
Dissolve the deprotected N-benzyl-3-aminopyrrolidine in DCM.
-
Add a suitable base, such as triethylamine (TEA).
-
Cool the solution to 0°C and add the desired sulfonyl chloride dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure.
-
Purify the final N-benzyl-3-sulfonamidopyrrolidine product by column chromatography or recrystallization.[2]
-
Diagram of Synthetic Workflow
Caption: General synthetic route for N-benzyl-3-sulfonamidopyrrolidines.
II. Biological Evaluation of N-benzyl-3-sulfonamidopyrrolidines
The following protocols are designed to assess the activity of the synthesized compounds as cell division inhibitors.
A. Determination of Minimum Inhibitory Concentration (MIC) in Bacteria
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterial strain.
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth medium.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to a standardized cell density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of the compound at which no bacterial growth is observed.
-
B. Cell Viability/Proliferation Assay (e.g., MTT Assay)
This colorimetric assay is used to assess the effect of the compounds on the viability and proliferation of eukaryotic cells.[3]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., a relevant cancer cell line) into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
C. Cell Cycle Analysis by Flow Cytometry
This assay is used to determine if the inhibition of cell proliferation is associated with an arrest at a specific phase of the cell cycle.[4][5]
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Cell Fixation:
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content frequency histograms to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.[4]
-
Diagram of Biological Evaluation Workflow
References
- 1. N-Benzyl-3-sulfonamidopyrrolidines as Inhibitors of Cell Division in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. Cell-based Assays | MuriGenics [murigenics.com]
- 5. 細胞周期および細胞分裂(有糸分裂) | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Improving yield and purity in multi-step pyrrolidine synthesis
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies for improved yield and purity.
Frequently Asked questions (FAQs)
This section addresses specific issues that may arise during the synthesis of pyrrolidine derivatives.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields are a common problem in pyrrolidine synthesis. Consider the following factors:
-
Competing Side Reactions: In reductive aminations of 1,4-dicarbonyls, the Paal-Knorr reaction can compete, leading to the formation of a pyrrole instead of the desired pyrrolidine.[1] Similarly, in transaminase-triggered cyclizations, side reactions such as hydrolysis of the starting material or the formation of a cyclopropane byproduct can occur.[2]
-
Solution: Adjusting reaction conditions such as pH, temperature, and substrate concentration can minimize these side reactions. For instance, removing acid from a double reductive amination can effectively suppress pyrrole formation.[1]
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, short reaction time, or catalyst deactivation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[3] It may be necessary to increase the excess of a reagent or extend the reaction time.
-
-
Work-up Issues: The product may be lost during the aqueous work-up, especially if it has some water solubility.
Q2: I am struggling with the purification of my pyrrolidine derivative. What are the common challenges and how can I overcome them?
A2: Purifying pyrrolidine derivatives can be challenging due to the presence of various impurities.[1]
-
Water Removal: Pyrrolidines can be hygroscopic, making it difficult to obtain an anhydrous product.
-
Solution: Azeotropic distillation is a common method for removing water.[1]
-
-
Separating Isomers: Diastereomers and regioisomers formed during the reaction can be difficult to separate.
-
Solution: Careful column chromatography on silica gel is often required.[1] Exploring different solvent systems is crucial for achieving good separation.
-
-
Removing Basic Impurities: Unreacted starting amines or other basic byproducts can contaminate the final product.
Q3: I am observing poor stereoselectivity in my reaction. How can I improve it?
A3: Achieving high stereoselectivity is often a critical aspect of pyrrolidine synthesis, especially for pharmaceutical applications.
-
Choice of Substrate and Reagents: The steric and electronic properties of the substrates and reagents play a significant role in determining the stereochemical outcome.
-
Solution: Modifying the substituents on the starting materials can influence the facial selectivity of the reaction.[5]
-
-
Catalyst Selection: The catalyst can have a profound impact on the stereoselectivity.
-
Solution: In 1,3-dipolar cycloadditions, for example, different metal catalysts can favor the formation of specific isomers.[1] Screening a variety of catalysts is recommended.
-
-
Reaction Conditions: Temperature can significantly affect the stereoselectivity.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]
-
Q4: I have an unexpected side product that is difficult to identify. What could it be?
A4: Unexpected products can arise from previously unreported reaction pathways or rearrangements of intermediates.
-
Possible Causes: An intermediate may be rearranging under the reaction conditions, or the catalyst could be promoting an unforeseen transformation. For example, some reactions proceed via an azomethine ylide intermediate that can undergo unexpected cyclizations.[1]
-
Solution: A thorough characterization of the unknown compound using a combination of NMR (1H, 13C, COSY, HSQC), mass spectrometry, and, if possible, X-ray crystallography is necessary to determine its structure.[1] It is also helpful to consult the literature for similar unexpected transformations with related substrates or catalysts.
-
Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison of different synthetic approaches.
Table 1: Optimization of Iridium-Catalyzed [3+2] Cycloaddition
This table shows the effect of different additives and temperatures on the yield of a representative iridium-catalyzed reductive cycloaddition reaction.
| Entry | Additive | Temperature (°C) | Yield (NMR) (%) | Yield (Isolated) (%) |
| 1 | None | 25 | 85 | 78 |
| 2 | Acetic Acid (20 mol%) | 25 | 92 | 85 |
| 3 | Benzoic Acid (20 mol%) | 25 | 88 | 81 |
| 4 | None | 50 | 75 | 68 |
Table 2: Synthesis of Pyrrolidinone Derivatives under Ultrasound Irradiation
This table illustrates the influence of ultrasonic power on the reaction time and yield for the synthesis of a substituted 3-pyrrolin-2-one.
| Entry | Ultrasonic Power (W) | Time (min) | Yield (%) |
| 1 | 50 | 20 | 75 |
| 2 | 100 | 15 | 89 |
| 3 | 150 | 15 | 85 |
Data adapted from a study on the synthesis of pyrrolidinone derivatives.[6][7]
Table 3: Comparison of Catalysts for Spirocyclic Pyrrolidine Synthesis
This table compares the efficiency of different catalysts for the synthesis of spirocyclic pyrrolidines via a 1,3-dipolar cycloaddition reaction.
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | None | 24 | <10 |
| 2 | L-proline | 12 | 65 |
| 3 | MCCFe2O4@L-proline MNRs | 3 | 91 |
Data adapted from a study on the stereoselective synthesis of spirocyclic pyrrolidines.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments in pyrrolidine synthesis.
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.[9]
-
Reagent Preparation: In a reaction vessel, combine the 1,4-diketone (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: [3+2] Cycloaddition for the Synthesis of Densely Substituted Pyrrolidines
This protocol details the synthesis of highly substituted pyrrolidines via a [3+2] cycloaddition reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide.[5]
-
Reaction Setup: To a solution of the N-tert-butanesulfinyl imine (1.0 eq) and the α-imino ester (1.0 eq) in toluene, add the catalyst (e.g., Ag2CO3, 20 mol%) and triethylamine (20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the functionalized pyrrolidine.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in pyrrolidine synthesis.
Caption: A generalized workflow for a typical multi-step pyrrolidine synthesis.
Caption: A decision tree for troubleshooting low yields in pyrrolidine synthesis.
Caption: Competing reaction pathways in the synthesis of pyrrolidines from 1,4-dicarbonyls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting common problems in 1,3-dipolar cycloaddition reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding 1,3-dipolar cycloaddition reactions. It is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in 1,3-dipolar cycloaddition reactions can arise from several factors, including the stability of your reactants, suboptimal reaction conditions, or issues with catalysis (if applicable). Here is a systematic guide to troubleshooting this common problem.[1]
1. Verify Starting Material Stability and Purity:
-
1,3-Dipole Instability: Many 1,3-dipoles, such as nitrile oxides and azomethine ylides, can be unstable.[1] It is often best to generate these reactive species in situ. If you are using an isolable 1,3-dipole, ensure its purity and handle it according to established stability protocols. For instance, azides are generally stable but can be sensitive to reducing agents.[2]
-
Dipolarophile Purity: Impurities in the dipolarophile can inhibit the reaction. Purify the dipolarophile before use, for example, by distillation, recrystallization, or column chromatography.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The driving force for SPAAC is the ring strain of the cycloalkyne.[3] Ensure the cycloalkyne has not degraded during storage. Some strained alkynes have poor water solubility and can decompose in aqueous solutions.[4]
2. Optimize Reaction Conditions:
-
Solvent Choice: While solvent polarity generally has a minor effect on the rate of concerted 1,3-dipolar cycloadditions, it can influence the stability of reactants and intermediates.[5] For some reactions, polar or aqueous solvents can lead to significant rate enhancements.[6] Experiment with a range of solvents with varying polarities.
-
Temperature: Thermal Huisgen cycloadditions (without a catalyst) often require elevated temperatures to proceed at a reasonable rate.[7] If your reaction is slow, consider carefully increasing the temperature. Conversely, for unstable reactants, high temperatures may lead to decomposition.
-
Concentration: Ensure the reaction concentration is appropriate. If the reaction is too dilute, the rate of bimolecular cycloaddition will be slow.
3. Address Catalyst-Specific Issues (e.g., CuAAC):
-
Copper Source and Oxidation State: The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I).[8] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to the reaction mixture to maintain the copper in its active form.[9][10]
-
Ligand Stabilization: Ligands such as THPTA or TBTA are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction rates.[8][11]
-
Catalyst Loading: While catalytic amounts are needed, insufficient catalyst loading can lead to a sluggish reaction. Start with the recommended catalyst loading (e.g., 1-5 mol% CuSO₄) and optimize if necessary.[12]
4. Consider Side Reactions:
-
Dimerization/Polymerization: The 1,3-dipole or dipolarophile may react with itself. This can often be mitigated by adjusting the concentration or the rate of addition of one reactant.
-
Oxidative Coupling (in CuAAC): In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (e.g., Glaser coupling) as a side reaction in CuAAC.[13] Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Issue 2: Poor Regio- or Stereoselectivity
Q2: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity?
A2: The selectivity of 1,3-dipolar cycloadditions is governed by a combination of electronic and steric factors.[5][14] Modifying the substrates or reaction conditions can often favor the formation of a single isomer.
1. Enhancing Regioselectivity:
-
Frontier Molecular Orbital (FMO) Theory: Regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][14] The reaction is favored when the largest orbital coefficients of the interacting orbitals align. Modifying the electronic properties of the substituents on the dipole and dipolarophile can alter the HOMO-LUMO energies and orbital coefficients, thereby influencing regioselectivity.
-
Electron-Withdrawing Groups (EWGs) on the dipolarophile lower its HOMO and LUMO energies, favoring reactions where the HOMO of the dipole interacts with the LUMO of the dipolarophile.[14]
-
Electron-Donating Groups (EDGs) on the dipolarophile raise its HOMO and LUMO energies.
-
-
Steric Effects: Bulky substituents can disfavor the formation of a sterically hindered regioisomer. Introducing larger groups on the 1,3-dipole or dipolarophile can direct the cycloaddition to the less hindered product.[5]
-
Catalysis: In azide-alkyne cycloadditions, the use of a copper catalyst (CuAAC) typically yields the 1,4-disubstituted 1,2,3-triazole, whereas a ruthenium catalyst (RuAAC) favors the 1,5-regioisomer.[13][15] The thermal, uncatalyzed reaction often gives a mixture of both.[7]
2. Controlling Stereoselectivity:
-
Concerted Mechanism: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions, meaning the stereochemistry of the dipolarophile is retained in the product.[5][16] For example, a cis-alkene will give a syn-product. Ensure the stereochemical purity of your starting alkene.
-
Diastereoselectivity: When new chiral centers are formed, a mixture of diastereomers can result.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or dipolarophile can induce facial selectivity, leading to the preferential formation of one diastereomer.
-
Metal Catalysis: The use of chiral ligands with a metal catalyst can create a chiral environment around the reactants, influencing the transition state and favoring one diastereomer.
-
Frequently Asked Questions (FAQs)
Q3: What is the difference between "click chemistry" and a Huisgen 1,3-dipolar cycloaddition?
A3: The Huisgen 1,3-dipolar cycloaddition is a broad class of reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring.[5] The term is often used to specifically describe the reaction between an azide and an alkyne. The original Huisgen cycloaddition is often slow and may require heat.[7]
"Click chemistry" refers to a set of criteria for reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction because it is highly efficient, reliable, and proceeds under mild conditions, often in aqueous solutions.[7]
Q4: Can I use an internal alkyne in a CuAAC reaction?
A4: The standard CuAAC reaction works best with terminal alkynes.[7] The mechanism involves the formation of a copper acetylide intermediate, which is not readily formed with internal alkynes. While some specialized catalytic systems can promote the reaction with internal alkynes, it is generally much less efficient. The uncatalyzed thermal cycloaddition can be used with internal alkynes, but it often requires harsher conditions and may result in a mixture of regioisomers.[7]
Q5: My azide-containing compound seems to be degrading. How can I handle it properly?
A5: While organic azides are relatively stable functional groups, they can be sensitive to certain conditions. They can be reduced by phosphines (Staudinger reduction) and some reducing agents like TCEP.[2] It is advisable to avoid strong reducing agents in the reaction mixture unless they are part of a specific protocol. For long-term storage, keep azide-containing compounds in a cool, dark place.
Q6: How do I monitor the progress of my 1,3-dipolar cycloaddition reaction?
A6: The progress of the reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] These methods allow you to track the consumption of starting materials and the formation of the product over time.
Data Presentation
Table 1: Influence of Solvent on Reaction Rate for Selected 1,3-Dipolar Cycloadditions
| 1,3-Dipole | Dipolarophile | Solvent | Relative Rate Enhancement | Reference |
| Pyridazine dicyanomethanide | Methyl vinyl ketone | Acetonitrile | 1 | [6] |
| Pyridazine dicyanomethanide | Methyl vinyl ketone | Water | ~700 | [6] |
| Benzonitrile oxide | Electron-rich dipolarophiles | Organic Solvents | 1 | [17] |
| Benzonitrile oxide | Electron-rich dipolarophiles | Water | 3-10 | [17] |
| Nitrone | Olefin | Toluene | Slower, lower yield | [6] |
| Nitrone | Olefin | 2,2,2-Trifluoroethanol | Faster, higher yield (92%) | [6] |
Note: Rate enhancements are approximate and highly dependent on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a small-scale CuAAC reaction.[12]
Materials:
-
Azide-containing compound
-
Terminal alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
Procedure:
-
Preparation of Reactants: Dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system in a reaction vessel.
-
Preparation of Reagent Stocks:
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.5 M in water).
-
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution (5-10 mol% relative to the limiting reagent) to the reaction mixture.
-
Catalyst Addition: Immediately following the addition of the reducing agent, add the CuSO₄·5H₂O solution (1-5 mol% relative to the limiting reagent).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 1-12 hours).
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.[12]
-
Protocol 2: Synthesis of Isoxazolidines via Nitrone-Olefin Cycloaddition
This protocol outlines a general procedure for the in situ generation of a nitrone followed by cycloaddition with an olefin.[1]
Materials:
-
Aldehyde or ketone
-
N-substituted hydroxylamine
-
Olefin (dipolarophile)
-
Solvent (e.g., toluene, dichloromethane)
-
Dehydrating agent (e.g., anhydrous MgSO₄)
Procedure:
-
In situ Nitrone Generation:
-
In a round-bottom flask, dissolve the aldehyde/ketone (1.0 eq) and the N-substituted hydroxylamine (1.0-1.1 eq) in the chosen solvent.
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature for 1-4 hours to form the nitrone.
-
-
Cycloaddition:
-
Add the olefin (1.0-1.5 eq) to the reaction mixture containing the freshly generated nitrone.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the isoxazolidine.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. axispharm.com [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 15. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
- 17. scielo.br [scielo.br]
Catalyst selection for enhancing enantioselectivity in pyrrolidine synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in catalyst selection for enhancing enantioselectivity in pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low enantioselectivity (% ee) in my pyrrolidine synthesis?
Low enantiomeric excess is a common issue that can stem from several factors. The most critical areas to investigate are the purity of your catalyst and reagents, the choice of solvent, reaction temperature, and the intrinsic nature of your substrate. Impurities can poison the catalyst or create competing non-selective reaction pathways, significantly reducing enantioselectivity.
Q2: How does the choice of catalyst influence the stereochemical outcome?
The catalyst is the cornerstone of enantioselective synthesis. Its structure dictates the chiral environment of the reaction.
-
Organocatalysts: Proline and its derivatives are highly effective and widely used, operating through an enamine-based mechanism. The catalyst's chiral scaffold directs the facial selectivity of the electrophilic attack.
-
Metal-based Systems: These employ a chiral ligand to induce asymmetry. For instance, Copper(I) or Silver(I) catalysts paired with chiral ligands like (S)-DM- or (S)-DTBM-Segphos can lead to high stereoselectivity. Palladium-catalyzed [3+2] cycloadditions using novel phosphoramidite ligands have also shown excellent results.
-
Bifunctional Catalysts: Catalysts that possess both a nucleophile-activating group (like a pyrrolidine moiety) and an electrophile-activating group (like a thiourea) can enhance both reaction rates and stereoselectivity.
Q3: My enantioselectivity is high, but my yield is low. What should I investigate?
Low yield with good enantioselectivity often points to issues with reactant stability or catalyst activity rather than the stereodetermining step. A primary culprit is the instability of the azomethine ylide intermediate, which should be generated in situ under strictly anhydrous conditions. The chosen catalyst may also be suboptimal for your specific substrates, leading to slow conversion or degradation.
Q4: Can the reaction solvent significantly impact enantioselectivity?
Absolutely. The solvent plays a crucial role in the transition state of the reaction. Its polarity and coordinating ability can alter the conformation of the catalyst-substrate complex. Less polar or non-coordinating solvents are often preferred as they minimize interference with the critical catalyst-substrate interaction. It is highly recommended to screen a range of solvents to find the optimal conditions for your specific reaction.
Q5: My catalyst appears to be deactivating during the reaction. What are the common causes?
Catalyst deactivation can halt your reaction prematurely. Key causes include:
-
Presence of Water: Trace amounts of water can be detrimental, for example, by promoting the ring-opening of intermediates. Always use anhydrous conditions and thoroughly dried solvents.
-
Air Sensitivity: Some catalysts or reaction intermediates are sensitive to oxygen. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a standard best practice.
-
Catalyst Poisoning: Impurities in the substrate, such as thiols or certain amines, can act as poisons, particularly for metal-based catalysts.
Q6: How does temperature control affect the stereochemical outcome?
Temperature is a critical parameter. Lowering the reaction temperature generally enhances enantioselectivity. This is because the difference in activation energy between the two diastereomeric transition states becomes more pronounced at lower temperatures, favoring the pathway to the major enantiomer. However, this often comes at the cost of a slower reaction rate, so an optimal balance must be found.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (% ee)
If you are observing poor enantioselectivity, follow this workflow to diagnose and resolve the issue.
Issue 2: Poor Diastereoselectivity (dr)
Poor diastereoselectivity in reactions like [3+2] cycloadditions is determined by the facial approach of the reactants.
Technical Support Center: Purification of Chiral Pyrrolidine Hydrochloride Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral pyrrolidine hydrochloride salts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of chiral pyrrolidine hydrochloride salts.
Issue 1: Low or No Crystal Formation During Recrystallization
Q: I've dissolved my chiral pyrrolidine hydrochloride salt in a solvent for recrystallization, but no crystals are forming upon cooling. What should I do?
A: This is a common issue that can be addressed by systematically troubleshooting the crystallization conditions.
Possible Causes and Solutions:
-
Supersaturation has not been reached: The solution may be too dilute.
-
Recommendation: Try evaporating some of the solvent to increase the concentration of the salt. You can test for saturation by dipping a glass stirring rod into the solution; if a solid residue forms on the rod after the solvent evaporates, the solution is likely saturated.[1]
-
-
Inappropriate solvent system: The chosen solvent may be too good at solvating the salt at all temperatures.
-
Recommendation: Consider adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to the solution until turbidity persists. Common anti-solvents for hydrochloride salts include diethyl ether or acetone when a more polar solvent like isopropanol is used.[2]
-
-
Lack of nucleation sites: Spontaneous crystal formation sometimes requires an initial "seed."
-
Recommendation: If you have a pure crystal of the desired product, add a tiny amount (a "seed crystal") to the solution to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.
-
-
Cooling rate is too fast: Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
Recommendation: Allow the solution to cool slowly to room temperature before placing it in a colder environment like an ice bath. Insulating the flask can help slow the cooling process.[3]
-
Issue 2: Product is Contaminated with Colored Impurities
Q: My isolated chiral pyrrolidine hydrochloride salt has a distinct color (e.g., yellow or brown), but the pure compound should be white. How can I remove these colored impurities?
A: Colored impurities are often highly conjugated organic molecules. Several methods can be employed to remove them.
Possible Causes and Solutions:
-
Presence of chromophores: The impurities possess structural features that absorb visible light.
-
Recommendation 1: Activated Charcoal Treatment. Activated charcoal is effective at adsorbing large, flat, conjugated molecules.[4]
-
Protocol: After dissolving the crude salt in a minimal amount of hot solvent, add a small amount of activated charcoal (a spatula tip's worth).[4] Be cautious, as adding charcoal to a near-boiling solution can cause it to boil over.[4] Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal.[4] Note that using too much charcoal can lead to a decrease in the yield of your desired product.[1][4]
-
-
Recommendation 2: Recrystallization. Sometimes, the colored impurity has a different solubility profile than the desired product and can be removed by a carefully executed recrystallization.
-
Recommendation 3: Chromatography. If other methods fail, column chromatography can be used to separate the colored impurities. For highly colored compounds that are difficult to separate, consider switching the stationary phase (e.g., from silica gel to alumina) or using a different chromatographic technique like reversed-phase flash chromatography.[5]
-
Issue 3: Low Yield After Purification
Q: I've successfully purified my chiral pyrrolidine hydrochloride salt, but the final yield is very low. What could be the reason, and how can I improve it?
A: Low yields can result from several factors throughout the purification process.
Possible Causes and Solutions:
-
Excessive solvent used during recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1]
-
Recommendation: Always use the minimum amount of hot solvent required to fully dissolve your crude product. If you suspect you've used too much, you can try to recover some product from the mother liquor by evaporating some of the solvent and attempting a second crystallization (a "second crop").[1]
-
-
Product loss during transfers: Multiple transfer steps can lead to cumulative loss of material.
-
Recommendation: Minimize the number of times you transfer the product between flasks. Ensure you rinse all glassware with a small amount of the mother liquor to recover any adhering product.
-
-
Washing with a solvent in which the product is too soluble: Washing the filtered crystals with a solvent in which the salt has some solubility will dissolve some of your product.
-
Recommendation: Always wash the crystals with a small amount of ice-cold solvent, as solubility is generally lower at reduced temperatures.
-
-
Degradation of the product: Some chiral pyrrolidine derivatives may be sensitive to heat or prolonged exposure to acidic or basic conditions.
-
Recommendation: Avoid prolonged heating during recrystallization. If your compound is known to be unstable, consider purification methods that do not require heat, such as chromatography at room temperature. Maintaining a slightly acidic pH can also help prevent the degradation of some compounds.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying chiral pyrrolidine hydrochloride salts?
A1: Recrystallization is one of the most common and cost-effective methods for purifying solid organic compounds like hydrochloride salts.[3] The choice of solvent is crucial and often involves a polar solvent like ethanol, isopropanol, or a mixture such as ethanol/water.[2][6]
Q2: How can I separate a racemic mixture of a chiral pyrrolidine?
A2: A racemic mixture of a chiral amine can be resolved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. A common method is diastereomeric salt formation .[7] This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA) or tartaric acid.[8][9] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[8] After separation, the desired enantiomer of the amine can be liberated by treatment with a base.[8]
Q3: How do I determine the enantiomeric purity (enantiomeric excess, ee) of my purified pyrrolidine salt?
A3: The most reliable methods for determining enantiomeric excess are chiral chromatography techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) .[10][11]
-
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10] Polysaccharide-based columns are commonly used.[12]
-
Derivatization: If direct separation is difficult, the chiral amine can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) HPLC or GC column.[11][13]
Q4: My hydrochloride salt is an oil or a sticky solid. How can I handle this?
A4: The formation of an oil or sticky solid can be due to the presence of residual solvent or impurities, or the compound may have a low melting point.
-
Drying: Ensure the salt is thoroughly dried under vacuum to remove any residual solvents. Some hydrochloride salts can be hygroscopic, so protection from atmospheric moisture is important.[14]
-
Washing/Trituration: Try washing or triturating the material with a solvent in which the desired salt is insoluble but the impurities are soluble. Diethyl ether or hexane are often good choices for washing polar hydrochloride salts.[2]
-
Solvent Choice for Precipitation: If the salt is being precipitated from a reaction mixture, the choice of solvent is critical. Adding an anti-solvent can help to produce a solid precipitate rather than an oil.
Q5: How do I convert the purified pyrrolidine hydrochloride salt back to the free amine?
A5: To obtain the free amine from its hydrochloride salt, you need to neutralize the acid. This is typically done by treating the salt with a base.
-
Aqueous Workup: Dissolve the salt in water and add an aqueous solution of a base like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3) until the pH is basic.[15] The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.[15]
-
Non-Aqueous Methods: For water-sensitive compounds, a base like triethylamine or diisopropylethylamine can be added in an organic solvent. The resulting ammonium salt byproduct may precipitate and can be removed by filtration.[16] Alternatively, solid-phase scavengers like ion-exchange resins can be used.[15]
Data Presentation
Table 1: Typical Solvents for Recrystallization of Pyrrolidine Hydrochloride Salts
| Pyrrolidine Derivative Type | Recommended Solvent System(s) | Notes |
| Simple Aliphatic Pyrrolidines | Isopropanol, Ethanol, Methanol/Diethyl Ether | Isopropanol is often preferred over ethanol due to the lower solubility of many HCl salts.[2] |
| Aryl-Substituted Pyrrolidines | Ethanol/Water, Methanol | The addition of water can help to dissolve the salt at high temperatures while promoting crystallization upon cooling.[6] |
| Functionalized Pyrrolidines | Dichloromethane/Ether, Toluene | For less polar derivatives, a mixture of a good solvent and an anti-solvent can be effective.[17] |
Table 2: Quantitative Data on Purification of Chiral Pyrrolidine Derivatives
| Purification Method | Starting Material Purity | Final Purity/ee | Yield | Reference Compound Example |
| Recrystallization | >95% (with colored impurities) | >99.5% | ~80% | Metdilazine[18] |
| Diastereomeric Salt Resolution | Racemic | >98% ee | 51.6% | Pregabalin (with L-tartaric acid)[19] |
| Flash Chromatography | Crude reaction mixture | >98% | 87% | α-chiral pyrrolidine library synthesis[20] |
| Washing with Organic Solvent | 90% (by HPLC) | 94.78% | High | Generic organic hydrochloride salt[2] |
Experimental Protocols
Protocol 1: General Recrystallization of a Chiral Pyrrolidine Hydrochloride Salt
-
Dissolution: In an Erlenmeyer flask, add the crude chiral pyrrolidine hydrochloride salt. Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol) while stirring and heating until the salt is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for 2-5 minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Diastereomeric Salt Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
-
Salt Formation: Dissolve the racemic pyrrolidine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve the chiral resolving agent, (+)-DPTTA (0.5-1.0 equivalents), in the same solvent, heating gently if necessary.
-
Mixing and Crystallization: Slowly add the DPTTA solution to the amine solution with stirring. Allow the mixture to cool to room temperature. The less soluble diastereomeric salt should begin to crystallize. The process can be aided by cooling in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Enantiomeric Purity Check: At this stage, a small sample of the diastereomeric salt can be treated with a base, and the liberated amine can be analyzed by chiral HPLC to determine the enantiomeric excess.
-
Recrystallization of Diastereomeric Salt (if necessary): To improve the diastereomeric purity, the salt can be recrystallized from a suitable solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 2M NaOH). Stir until all the solids have dissolved and the layers have separated.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine. The hydrochloride salt can be reformed by adding a solution of HCl in a suitable solvent.
Mandatory Visualization
Caption: General workflow for the purification of chiral pyrrolidine hydrochloride salts.
Caption: Troubleshooting logic for failed recrystallization.
Caption: Workflow for diastereomeric salt resolution of a chiral pyrrolidine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. orgsyn.org [orgsyn.org]
- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Side reaction monitoring in the synthesis of N-functionalized pyrrolidinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring side reactions in the synthesis of N-functionalized pyrrolidinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N-functionalized pyrrolidinones?
A1: Common side reactions include isomerization of starting materials, hydrolysis of reactants or products, dehydrogenation of the pyrrolidinone ring to form pyrroles, and ring-opening of the lactam. Additionally, depending on the specific synthetic route, byproducts from incomplete reactions, over-reduction, or reactions involving protecting groups can occur.[1][2]
Q2: How can I minimize the formation of pyrrole byproducts during my reaction?
A2: The formation of pyrrole byproducts is often due to dehydrogenation, which can be promoted by transition metal catalysts (e.g., Pd, Pt, Ru) at high temperatures or the presence of strong oxidizing agents.[1] To minimize this, consider the following:
-
Catalyst Choice: If a metal catalyst is necessary, opt for one with lower dehydrogenation activity or explore metal-free alternatives.
-
Temperature Optimization: Conduct the reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
Q3: My N-alkylation reaction is very slow. What are the likely causes and how can I accelerate it?
A3: Slow N-alkylation can be due to several factors:
-
Weak Base: The base used may not be strong enough to efficiently deprotonate the pyrrolidinone nitrogen. Consider switching from a weaker base like potassium carbonate to a stronger one such as sodium hydride (NaH).
-
Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature while monitoring for byproduct formation using TLC.
-
Poor Solvent Choice: The solvent might not be optimal for dissolving the reactants. Polar aprotic solvents like DMF or DMSO are often effective.
-
Alkylating Agent Quality: Ensure the purity and reactivity of your alkylating agent.[3]
Q4: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?
A4: Diastereoselectivity in pyrrolidine synthesis, particularly in reactions like [3+2] cycloadditions, is influenced by the steric hindrance of substituents on both reacting partners. To improve diastereoselectivity, you can modify the catalyst system, the solvent, or the substituents on the starting materials to favor one stereochemical outcome.[4]
Q5: Is it possible to use a protecting group on the pyrrolidinone nitrogen to prevent side reactions?
A5: Yes, using a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be an effective strategy to prevent unwanted side reactions at the nitrogen atom, such as over-alkylation. The choice of protecting group should be based on its stability under the subsequent reaction conditions and the ease of its removal.[1]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Spots on Thin-Layer Chromatography (TLC)
-
Symptom: Multiple unexpected spots are observed on the TLC plate during reaction monitoring.
-
Potential Cause: Formation of various side products such as isomers, hydrolysis products, or oligomers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected TLC results.
-
Recommended Actions:
-
Characterize Byproducts: Use techniques like LC-MS, GC-MS, or NMR on a sample of the crude reaction mixture to identify the structures of the unexpected products.
-
Address Isomerization: If isomers of the starting material or product are detected, consider optimizing reaction conditions such as temperature and catalyst to favor the desired isomer.
-
Prevent Hydrolysis: If hydrolysis products are identified, ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
Purify Starting Materials: Impurities in starting materials can often lead to side reactions. Purify all reactants before use.
-
Issue 2: Low Yield of the Desired N-Functionalized Pyrrolidinone
-
Symptom: The isolated yield of the target product is significantly lower than expected.
-
Potential Cause: Incomplete reaction, degradation of the product, or loss during workup and purification.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
-
Recommended Actions:
-
Ensure Complete Reaction: Use a reliable monitoring technique (TLC, HPLC, or GC) to ensure the starting material is fully consumed before stopping the reaction. If the reaction stalls, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
-
Check for Product Degradation: If the desired product appears to be forming and then disappearing over time, it may be degrading under the reaction conditions. In this case, try running the reaction at a lower temperature or for a shorter duration.
-
Optimize Workup and Purification: The product may be lost during extraction or chromatography. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer. Use a different solvent system for extraction or an alternative purification method if necessary.
-
Quantitative Data on Side Reaction Products
The formation of side products is highly dependent on the specific reaction conditions. The following table provides an example of how temperature can influence the yield of pyrrolidinone and byproducts in the synthesis from tetrahydrofuran and ammonia.
| Reaction Temperature (°C) | Conversion of Tetrahydrofuran (%) | Yield of Pyrrolidinone (%) | Low Boiling Byproducts (%) | High Boiling Byproducts (%) |
| 290 | 55.3 | 68.4 | 3.1 | 15.2 |
| 320 | 71.4 | 71.8 | 4.5 | 18.9 |
| 340 | 69.5 | 68.2 | 5.8 | 21.3 |
| 360 | 65.3 | 63.1 | 7.2 | 23.5 |
Data adapted from US Patent 2525584A. This data pertains to the synthesis of the parent pyrrolidine ring and serves as an illustrative example.[5]
Experimental Protocols for Side Reaction Monitoring
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a quick and effective method for monitoring the progress of a reaction.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. A common starting point is a 1:1 mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve good separation of spots (Rf values between 0.2 and 0.8).
-
Procedure:
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent.
-
Spot the solution onto the TLC plate alongside a spot of the starting material.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The presence of multiple other spots suggests the formation of side products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides quantitative information about the purity of the product and the relative amounts of byproducts.
-
Instrumentation: An HPLC system with a UV detector is commonly used.
-
Column: A reversed-phase column, such as a C18 column, is often suitable. For specific applications, other columns like Newcrom R1 may be used.[6][7]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6][8]
-
General Procedure for N-methyl-2-pyrrolidone (NMP) Analysis:
-
Sample Preparation: Dilute the sample in the mobile phase.
-
HPLC Conditions:
-
Column: Hydrophobic C18 column.
-
Mobile Phase: Acetonitrile:Water (1:1, v/v) with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
-
Data Analysis: Integrate the peak areas to determine the relative percentages of the main product and any impurities.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile byproducts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase, such as a DB-23 or DB-WAX column for polar analytes.
-
General Procedure for Purity Analysis of N-methyl-2-pyrrolidone (NMP):
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST). Common impurities in NMP include N-methyl succinimide (NMS) and 2-pyrrolidinone (2PYR).[9]
-
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Impurity Identification
NMR spectroscopy is invaluable for structural elucidation of the desired product and any side products.
-
Instrumentation: An NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Procedure:
-
Acquire a ¹H NMR spectrum. The chemical shifts and coupling constants of the signals provide information about the structure of the compounds present.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.
-
-
Data Interpretation: Compare the obtained spectra with known spectra of the starting material and expected product. The presence of unexpected signals can indicate the formation of side products. Tables of chemical shifts for common laboratory solvents and impurities are essential for distinguishing these from reaction-derived species.[10][11][12] For instance, the formation of a pyrrole ring from a pyrrolidinone will result in the appearance of characteristic aromatic signals in the ¹H NMR spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 6. Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. fda.gov [fda.gov]
- 9. agilent.com [agilent.com]
- 10. epfl.ch [epfl.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Managing Reactive Iminium Ion Metabolites from Pyrrolidine Motifs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolidine-containing compounds. The focus is on identifying, characterizing, and mitigating the risks associated with the formation of reactive iminium ion metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected toxicity with our pyrrolidine-containing lead compound. Could reactive iminium ion formation be the cause?
A1: Yes, the bioactivation of pyrrolidine rings to form reactive iminium ions is a known cause of drug-induced toxicity, including hepatotoxicity.[1][2] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[3]
Troubleshooting Steps:
-
Literature Review: Check if similar pyrrolidine-containing structures have been reported to form reactive metabolites.
-
In Silico Prediction: Utilize computational tools to predict the likelihood of metabolic activation at the pyrrolidine ring.
-
In Vitro Trapping Studies: Conduct experiments using trapping agents like cyanide or glutathione to capture and identify potential reactive iminium ions.[1][3][4]
Q2: How can we experimentally detect the formation of reactive iminium ions from our compound?
A2: The most common method is through in vitro incubation of your compound with liver microsomes or hepatocytes in the presence of a nucleophilic trapping agent. The stable adducts formed can then be detected and characterized, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Cyanide (KCN) is a classic trapping agent for hard electrophiles like iminium ions, while glutathione (GSH) is used for trapping soft electrophiles.[1][2][3][4]
dot
Caption: Experimental workflow for detecting reactive iminium ions.
Q3: We have identified a cyanide adduct of our compound. How can we confirm it is from an iminium ion?
A3: Confirmation involves detailed structural characterization of the adduct using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The fragmentation pattern of the cyanide adduct in the MS/MS spectrum will provide evidence for the site of cyanide addition, which corresponds to the carbon atom of the iminium ion. It is also crucial to be aware of potential artifactual adducts, such as methylated cyanide adducts, which highlights the need for thorough structural identification.[1][2]
Q4: Our lead compound forms a reactive iminium ion. What strategies can we use to mitigate this liability?
A4: Several medicinal chemistry strategies can be employed to block or reduce the formation of reactive iminium ions:
-
Steric Hindrance: Introducing bulky substituents near the site of metabolic activation can hinder enzyme access and reduce the rate of iminium ion formation.
-
Electronic Modification: Modifying the electronic properties of the pyrrolidine ring or adjacent atoms can decrease the susceptibility of the alpha-carbons to oxidation.
-
Metabolic Switching: Introducing an alternative, "softer" metabolic pathway can divert metabolism away from the formation of the reactive iminium ion.
-
Isosteric Replacement: Replacing the pyrrolidine ring with another heterocyclic scaffold that is less prone to bioactivation, while maintaining pharmacological activity, is a common strategy.[5]
dot
Caption: Strategies to mitigate reactive iminium ion formation.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in experimental design and data interpretation.
Table 1: Performance of Cyanide Trapping Assay for Predicting Hepatotoxicity [1][2]
| Metric | Value | Implication |
| Specificity | 92% | The assay is highly effective at correctly identifying compounds that are not hepatotoxic. |
| Positive Predictive Value | 83% | A positive result in the assay is a strong indicator of potential hepatotoxicity. |
Table 2: Common Trapping Agents and Their Applications
| Trapping Agent | Target Reactive Species | Typical Concentration | Reference |
| Potassium Cyanide (KCN) | Hard electrophiles (e.g., iminium ions) | Optimized to minimize P450 inhibition | [1][2][3] |
| Glutathione (GSH) | Soft electrophiles (e.g., quinones, epoxides) | 1-10 mM | [3][4] |
| Semicarbazide | Aldehydes | Varies | [4] |
| Methoxylamine | Aldehydes | Varies | [4] |
Detailed Experimental Protocols
Protocol 1: In Vitro Iminium Ion Trapping with Cyanide
This protocol outlines a general procedure for trapping reactive iminium ions using potassium cyanide (KCN) in a liver microsomal incubation.
Materials:
-
Test compound (pyrrolidine-containing)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium cyanide (KCN) solution (handle with extreme caution in a certified chemical fume hood)
-
Acetonitrile (ACN) for quenching
-
LC-MS grade water and solvents
Procedure:
-
Preparation: Prepare stock solutions of the test compound, KCN, and NADPH regenerating system.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the KCN solution followed by the NADPH regenerating system to initiate the metabolic reaction. A control incubation without NADPH should be run in parallel.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Quenching: Stop the reaction by adding 2-3 volumes of cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample for the presence of the expected cyanide adduct.
dot
Caption: Bioactivation pathway of pyrrolidine-containing drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to resolve low product yield in asymmetric aza-Michael cyclisation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during asymmetric aza-Michael cyclization, with a focus on improving low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low product yield in an asymmetric aza-Michael cyclization?
Low product yields in asymmetric aza-Michael cyclization can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction's efficiency.
-
Catalyst Issues: The choice of catalyst, catalyst loading, and potential deactivation are critical for a successful reaction.
-
Substrate Quality: The purity of substrates and reagents is crucial, as impurities can interfere with the reaction.
-
Presence of Moisture: Many catalysts and reagents used in these reactions are sensitive to moisture, which can quench the reaction.[1]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions, leading to degradation.[1]
-
Reversibility of the Reaction: The aza-Michael reaction can be reversible, leading to an equilibrium mixture that may not favor the product.[2]
Q2: How does the choice of solvent affect the reaction yield?
The solvent plays a crucial role in the solubility of reagents, catalyst activity, and stabilization of intermediates. Non-polar solvents like toluene, dichloromethane, and hexanes are often preferred as they are less likely to interfere with the coordination of a Lewis acid to the substrate.[1] It is highly recommended to perform a solvent screen to identify the optimal solvent for a specific reaction.
Q3: Can the stereochemistry of the starting olefin impact the reaction outcome?
Yes, the geometry of the starting olefin can have a dramatic effect on the reaction. For instance, in some sulfamate-tethered aza-Michael cyclizations, cis-olefin substrates may result in virtually no product formation, with the starting material being recovered.[3][4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low product yield in your asymmetric aza-Michael cyclization experiments.
Problem: Consistently Low Product Yield
Possible Cause 1: Sub-optimal Reaction Conditions
-
Solution: Systematically optimize reaction parameters.
-
Temperature: Vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to byproduct formation or product decomposition.[1] Conversely, lower temperatures can improve selectivity.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time and to check for product degradation with prolonged reaction times.[1]
-
Concentration: Adjust the concentration of the reactants.
-
Possible Cause 2: Inactive or Inefficient Catalyst
-
Solution: Evaluate and optimize the catalyst system.
-
Catalyst Screening: Test a variety of catalysts, including different chiral scaffolds (e.g., cinchona alkaloids, squaramides, guanidines) and co-catalysts (e.g., acids).[3][5][6]
-
Catalyst Loading: Optimize the catalyst loading. Higher loading may increase the reaction rate but also the cost. In some cases, reducing catalyst loading can be beneficial.[3][4]
-
Catalyst Deactivation: Ensure the catalyst is not being deactivated by impurities in the starting materials or by moisture. Use freshly purified reagents and anhydrous solvents.
-
Possible Cause 3: Poor Substrate Quality or Stoichiometry
-
Solution: Verify the quality and ratio of your starting materials.
-
Purity: Ensure all reagents and substrates are pure. Impurities can act as catalyst poisons or participate in side reactions.
-
Stoichiometry: Carefully optimize the ratio of the nucleophile to the Michael acceptor. An excess of one reactant may be necessary to drive the reaction to completion.[1]
-
Problem: Significant Formation of Side Products
Possible Cause 1: Competing Side Reactions
-
Solution: Identify and minimize side reactions.
-
Common Side Reactions: Be aware of potential side reactions such as polymerization of the Michael acceptor, double addition to the Michael acceptor, or undesired reactions of functional groups on the substrates.
-
Minimization Strategies: Adjusting the reaction temperature, order of addition of reagents, or using a more selective catalyst can help minimize side reactions.
-
Possible Cause 2: Product Decomposition
-
Solution: Assess product stability and adjust workup conditions.
-
Stability: Determine if the product is sensitive to the reaction conditions (e.g., acidic or basic catalysts) or purification method (e.g., silica gel chromatography).
-
Milder Conditions: If the product is unstable, consider using milder reaction conditions or a different purification strategy.[1]
-
Data Presentation
Table 1: Effect of Catalyst on a Sulfamate Tethered Aza-Michael Cyclization
| Entry | Catalyst | Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a | 30 | 72 | Low | 79.3:20.7 |
| 2 | 1f | 30 | 72 | 100 | 7.7:92.3 |
| 3 | 1f | 10 | 19 | - | - |
Data adapted from Organic Letters.[3]
Table 2: Asymmetric Aza-Michael Addition of α,β-Unsaturated Ketones Catalyzed by Cinchona Alkaloid
| Entry | R (in Alkyl Vinyl Ketone) | Yield (%) | ee (%) |
| 1 | Ph | 95 | 98 |
| 2 | 4-MeC₆H₄ | 92 | 97 |
| 3 | 4-MeOC₆H₄ | 90 | 96 |
| 4 | 4-ClC₆H₄ | 96 | 98 |
| 5 | 2-Naphthyl | 93 | 97 |
| 6 | Cyclohexyl | 85 | 95 |
Data adapted from PMC - NIH.[5]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aza-Michael Addition of O-benzylhydroxylamine to Chalcones
-
To a solution of the chalcone (0.2 mmol) in toluene (1.0 mL) at room temperature, add the organocatalyst (20 mol %).
-
Add O-benzylhydroxylamine (0.4 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired β-amino ketone.
Protocol 2: Catalyst Screening for Sulfamate Tethered Aza-Michael Cyclization
-
To a vial, add the sulfamate substrate (1.0 equiv).
-
Add the chiral catalyst (10-30 mol %).
-
Add the appropriate anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Stir the reaction at the desired temperature (e.g., room temperature, 45 °C).
-
Monitor the reaction by ¹H NMR or chiral HPLC to determine yield and enantiomeric ratio.[3]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Iterative cycle for reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. dau.url.edu [dau.url.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing catalyst deactivation in iridium-catalyzed reductive amination
Welcome to the Technical Support Center for Iridium-Catalyzed Reductive Amination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing catalyst deactivation and troubleshooting common issues encountered during this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed reductive amination is showing low or no conversion. What are the primary areas to investigate?
A1: Low catalytic activity in iridium-catalyzed reductive amination can typically be traced back to four main areas: catalyst integrity, purity of reagents and solvents, reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting is recommended to identify the root cause.[1]
Q2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
A2: Catalyst deactivation is a common issue and can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.[1] Spectroscopic analysis, such as ¹H and ³¹P NMR, can be used to check the integrity of the catalyst by comparing the spectrum of the used catalyst with that of a fresh sample.[1] If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.[1]
Q3: My solvents and reagents are high-grade. Could they still be inhibiting the reaction?
A3: Yes, even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[1] Common catalyst poisons include sulfur compounds, oxygen, and water.[1] For air-sensitive iridium catalysts, rigorous exclusion of air and moisture is critical.[1][2]
Q4: Can the amine or carbonyl substrate inhibit the reaction?
A4: Yes, certain substrates can inhibit or deactivate the iridium catalyst. For example, highly coordinating substrates or impurities within the substrate can bind to the iridium center and inhibit catalysis. In some cases, the amine substrate, imine intermediate, or amine product can deactivate the catalyst.[3] Additionally, using electron-poor aryl amines can lead to inefficient imine/enamine formation, resulting in low conversion.[3]
Q5: What is the best way to store and handle my air-sensitive iridium catalyst?
A5: The ideal storage method is inside a nitrogen or argon-filled glovebox to protect it from atmospheric oxygen and moisture.[2] If a glovebox is not available, the catalyst should be stored in a tightly sealed vial or ampule under an inert atmosphere, which can then be placed inside a desiccator.[2] All manipulations of the catalyst should be performed under an inert atmosphere using Schlenk line techniques or within a glovebox.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common issues in iridium-catalyzed reductive amination. The following guide provides a step-by-step approach to diagnose and resolve the problem.
Troubleshooting Workflow
Diagnostic Steps and Solutions:
-
Verify Catalyst Integrity:
-
Symptom: The reaction fails to initiate, or stalls at low conversion with a fresh bottle of catalyst.
-
Diagnosis: The catalyst may have decomposed due to improper storage or handling. Many iridium catalysts are sensitive to air and moisture.[2]
-
Solution:
-
Acquire a new batch of catalyst or re-synthesize it.
-
Confirm the structure and purity of the new catalyst using techniques like NMR and mass spectrometry.
-
Always handle air-sensitive catalysts under a strictly inert atmosphere (glovebox or Schlenk line).[2]
-
-
-
Assess Reagent & Solvent Purity:
-
Symptom: The reaction is sluggish or gives inconsistent results between batches.
-
Diagnosis: Trace impurities in solvents or reagents can act as potent catalyst poisons.[1] Water and oxygen are common culprits for deactivating iridium catalysts.[1]
-
Solution:
-
Use freshly purified and degassed solvents. Refer to Protocol 2 for solvent purification.
-
Purify starting materials (carbonyl compound and amine) by recrystallization, distillation, or chromatography.
-
-
-
Review Reaction Conditions:
-
Symptom: The reaction is slow or incomplete.
-
Diagnosis: The reaction temperature, concentration, or mixing may be suboptimal.
-
Solution:
-
Temperature: Gradually increase the reaction temperature in increments of 10 °C. Be aware that excessive heat can also lead to catalyst decomposition.[2]
-
Concentration: Vary the concentration of the reactants. In some cases, higher concentrations can improve reaction rates.
-
Mixing: Ensure efficient stirring to overcome potential mass transfer limitations.
-
-
-
Examine Substrate:
-
Symptom: The reaction works well with a model substrate but fails with the desired substrate.
-
Diagnosis: The substrate may contain functional groups that inhibit the catalyst, or it may be impure.
-
Solution:
-
Purify the substrate to remove potential inhibitors.
-
If the substrate contains strongly coordinating groups (e.g., thiols), it may be necessary to use a protecting group strategy.
-
-
Issue 2: Formation of Side Products
The formation of side products, such as the corresponding alcohol from carbonyl reduction or over-alkylated amines, can be a significant issue.
Common Side Products and Solutions:
-
Alcohol Formation: This occurs when the iridium hydride intermediate reduces the carbonyl starting material faster than the imine intermediate.
-
Solution: Employ an electron-deficient iridium catalyst, which generally favors imine formation and subsequent reduction over direct carbonyl reduction.[4]
-
-
Over-alkylation (Formation of Tertiary Amines): This is a common challenge when synthesizing primary amines.
-
Solution: To prevent over-alkylation, a self-immolative agent can be used that condenses with the carbonyl group and, upon reduction, releases the desired primary amine.[4]
-
Quantitative Data Summary
The efficiency of iridium-catalyzed reductive amination is highly dependent on the choice of catalyst, solvent, and other reaction parameters. The following tables provide a summary of quantitative data from the literature to aid in reaction optimization.
Table 1: Effect of Solvent on the Reductive Amination of 2-Acetonaphthone
| Entry | Catalyst | Solvent | Conversion (%) | Yield (%) |
| 1 | Ir-L1 | Methanol | 9 | 9 |
| 2 | Ir-L1 | TFE | 90 | 88 |
| 3 | Ir-L1 | HFIP | 99 | 98 |
| 4 | Ir-L2 | Methanol | 0 | 0 |
| 5 | Ir-L2 | TFE | 35 | 32 |
| 6 | Ir-L2 | HFIP | 88 | 82 |
| Reaction conditions: 1 mol% catalyst, 50 °C. Data extracted from a study by Rueping et al.[5] |
Table 2: Effect of Catalyst Loading on Reductive Amination
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | TC-4 | 1.0 | 2 | 90 |
| 2 | TC-4 | 0.5 | 2 | 90 |
| 3 | TC-4 | 0.1 | 2 | 90 |
| 4 | TC-4 | 0.1 | 1 | 85 |
| Reaction conditions: Ketone (0.5 mmol), nitro compound (0.6 mmol), B₂OH₄ (1.0 mmol), H₂O (2 mL), 80 °C. Data from a study by Luo et al. |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Reductive Amination
This protocol provides a general starting point for performing a reductive amination reaction using an air-sensitive iridium catalyst.
Materials:
-
Iridium catalyst (e.g., [Ir(COD)Cl]₂)
-
Ligand (if required)
-
Carbonyl compound (aldehyde or ketone)
-
Amine
-
Reducing agent (e.g., H₂, formic acid, ammonium formate)
-
Anhydrous, degassed solvent
-
Schlenk flask or glovebox
-
Standard laboratory glassware (oven-dried)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Oven-dry all glassware at 125 °C overnight and cool under a stream of inert gas.[2]
-
Catalyst Preparation (in a glovebox or on a Schlenk line):
-
To a Schlenk flask, add the iridium precursor and ligand (if applicable) under an inert atmosphere.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
-
Reaction Setup:
-
Add the carbonyl compound and the amine to the catalyst solution.
-
If using a gaseous reducing agent like H₂, purge the flask and introduce the gas via a balloon or by pressurizing the reaction vessel. If using a chemical reductant like formic acid, add it at this stage.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction (e.g., by adding water or a saturated aqueous solution of NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, distillation, or recrystallization.
-
Protocol 2: Solvent Purification and Degassing
Materials:
-
HPLC-grade solvent
-
Inert gas (high-purity Argon or Nitrogen)
-
Solvent purification system or appropriate distillation apparatus
-
Schlenk flasks or glovebox for collection
Procedure (Freeze-Pump-Thaw Method):
-
Freezing: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line to remove dissolved gases from the headspace.
-
Thawing: Close the flask to the vacuum and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.[2]
-
Storage: Store the degassed solvent under an inert atmosphere.
Visualizations
References
Conditions for selective reduction of amides without affecting other functional groups
Welcome to the technical support center for the selective reduction of amides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing an amide in the presence of other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: My amide reduction is not proceeding to completion. What are the common causes and solutions?
A1: Incomplete amide reduction can stem from several factors:
-
Insufficient Reducing Agent: Amide reduction often requires a stoichiometric excess of the reducing agent. Ensure you are using the correct molar equivalents as specified in the literature for your chosen reagent and substrate.
-
Reagent Reactivity: The choice of reducing agent is critical. Reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce amides unless used in the presence of activating agents like acids or Lewis acids.[1] For more robust reductions, consider stronger hydride donors like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF, BH₃-DMS).[1][2][3]
-
Reaction Temperature: Many selective reductions require specific temperature control. For instance, partial reduction of amides to aldehydes using Diisobutylaluminum hydride (DIBAL-H) is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the amine or alcohol.[4][5][6][7] Conversely, some less reactive borane-amine complexes may require elevated temperatures to drive the reaction to completion.[8]
-
Steric Hindrance: Bulky substituents near the amide carbonyl can impede the approach of the reducing agent. In such cases, a less sterically hindered reducing agent or higher reaction temperatures and longer reaction times may be necessary.
Q2: I am observing the reduction of other functional groups in my molecule. How can I improve the selectivity for the amide group?
A2: Achieving high chemoselectivity is a common challenge. The strategy depends on the other functional groups present:
-
Esters: To selectively reduce an amide in the presence of an ester, consider using borane-amine complexes or carefully controlled conditions with DIBAL-H.[4][5][9] Catalytic hydrosilylation using specific catalysts has also shown excellent chemoselectivity for amides over esters.[10]
-
Carboxylic Acids: Borane reagents are known to reduce carboxylic acids. To achieve selectivity, one might need to protect the carboxylic acid or use a milder reducing system that is more specific for amides. Some titanium-catalyzed reductions with ammonia-borane have shown selectivity for acids in the presence of amides, suggesting the reverse selectivity might be challenging with this system.[11]
-
Nitro Groups: Catalytic hydrogenation can sometimes be selective for nitro group reduction without affecting amides. However, many hydride reagents will reduce both. Platinum-catalyzed hydrosilylation has been reported to reduce amides while leaving nitro groups intact.[12]
-
Halides: Aryl halides can be susceptible to reduction, especially under catalytic hydrogenation conditions with palladium catalysts. Using non-catalytic methods or specific catalytic systems can prevent dehalogenation.[10][12]
Q3: How can I achieve partial reduction of a tertiary amide to an aldehyde without affecting an ester?
A3: The partial reduction of a tertiary amide to an aldehyde in the presence of an ester is a delicate transformation. A reliable method involves the use of Diisobutylaluminum hydride (DIBAL-H) under carefully controlled conditions.[4][5] Key parameters include:
-
Low Temperature: The reaction must be maintained at -78 °C to stabilize the hemiaminal intermediate and prevent over-reduction.[4][5][7]
-
Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of DIBAL-H is often optimal.[4]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or toluene are typically used.[4][5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Amine
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | Verify the quality and concentration of the reducing agent. Hydride reagents can decompose upon storage. |
| Presence of Water | Ensure all glassware is oven-dried and solvents are anhydrous. Water will quench most hydride reducing agents. |
| Incorrect Work-up Procedure | The work-up is crucial for liberating the free amine from its complex with the boron or aluminum species. Follow established protocols, which may involve quenching with methanol followed by an aqueous workup with Rochelle's salt or acid.[13] |
| Substrate Degradation | If the substrate is sensitive to the reaction conditions (e.g., strongly basic or acidic), consider a milder reducing agent or protective group strategy. |
Issue 2: Formation of Byproducts
| Observed Byproduct | Potential Cause | Suggested Solution |
| Over-reduced product (alcohol) | Reaction temperature is too high, or an excess of reducing agent was used. | Maintain strict temperature control, especially with powerful reducing agents like LiAlH₄ or DIBAL-H. Carefully control the stoichiometry of the reducing agent. |
| Mixture of primary and secondary amines | This can occur in the reduction of certain substrates, like hydrobenzamide.[14] | Optimize reaction conditions to favor one product or employ a suitable purification method like acid extraction or distillation to separate the products.[14] |
| Dehalogenated product | Use of a catalyst that promotes dehalogenation (e.g., Pd/C) with aryl halides. | Switch to a non-catalytic reducing agent or a catalyst system known to be compatible with halogens, such as certain platinum catalysts for hydrosilylation.[12] |
Quantitative Data Summary
The following table summarizes reaction conditions for the selective partial reduction of tertiary amides to aldehydes in the presence of esters using DIBAL-H, as reported in the literature.
| Substrate (Amide) | Substrate (Ester) | DIBAL-H (Equivalents) | Solvent | Temperature (°C) | Time (min) | Aldehyde Yield (%) | Reference |
| N,N-dimethylbenzamide | Ethyl benzoate | 1.1 | THF | -78 | 30 | 99 | [4][5] |
| N,N-dimethyl-4-methoxybenzamide | Ethyl benzoate | 1.1 | THF | -78 | 30 | 99 | [4][5] |
| N,N-dimethyl-4-chlorobenzamide | Ethyl benzoate | 1.1 | THF | -78 | 30 | 98 | [4][5] |
| N-methoxy-N-methylbenzamide | Methyl 4-(tert-butyl)benzoate | 1.2 | THF | -78 | 60 | 99 | [4][5] |
Experimental Protocols
Protocol 1: Selective Reduction of a Tertiary Amide to an Amine using Borane-Tetrahydrofuran Complex (BH₃-THF)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the BH₃-THF complex (typically 1.0 M solution in THF, 1.5-2.0 equivalents) dropwise to the stirred solution.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl) to decompose the intermediate amine-borane complex.
-
Isolation: Make the solution basic with an aqueous solution of sodium hydroxide (NaOH). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude amine.
-
Purification: Purify the crude product by column chromatography or distillation as required.
Protocol 2: Chemoselective Partial Reduction of a Tertiary Amide to an Aldehyde using DIBAL-H
-
Preparation: Under an inert atmosphere, dissolve the tertiary amide (1.0 equivalent) and the ester in anhydrous toluene or THF.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H (1.0 M solution in hexanes, 1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Monitoring: Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 30-60 minutes). Monitor the reaction by TLC, quenching a small aliquot with methanol before spotting.
-
Work-up: At -78 °C, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature, and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography.
Visualizations
Caption: Decision tree for selecting a suitable reagent for selective amide reduction.
Caption: A generalized experimental workflow for performing a selective amide reduction.
References
- 1. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 2. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. WO2009037306A2 - Accelerated amide and ester reductions with amine boranes and additives - Google Patents [patents.google.com]
- 9. Rapid and selective reduction of amide group by borane-amine complexes in acyl protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine synthesis by amide reduction [organic-chemistry.org]
- 11. A Safer Reduction of Carboxylic Acids with Titanium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.
This guide provides an objective, data-driven comparative analysis of these two scaffolds, summarizing their key differences in physicochemical properties, metabolic stability, and impact on biological activity. Detailed experimental protocols for the key assays discussed are also provided to support researchers in their laboratory work.
Physicochemical Properties: A Tale of Two Rings
While structurally similar, the difference of a single methylene unit between piperidine and pyrrolidine leads to subtle yet significant differences in their fundamental physicochemical properties. These distinctions can be strategically exploited by medicinal chemists to fine-tune the characteristics of a drug candidate.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is inherently more lipophilic than pyrrolidine.[2] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity. |
| Conformational Flexibility | Prefers a more rigid chair conformation. | Adopts more flexible envelope and twist (pseudo-rotation) conformations. | The rigidity of the piperidine ring can be advantageous for locking in a specific conformation required for optimal target binding.[2] The greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is needed to engage with the target binding site.[2] |
Metabolic Stability and Pharmacokinetic Profiles
The metabolic fate and pharmacokinetic properties of drug candidates are critically influenced by their core structures. Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable, though their substitution patterns play a major role.
Metabolic Stability: Piperidine rings are found in numerous approved drugs, indicating their general metabolic stability.[2] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[2] Strategic placement of substituents can be employed to block these metabolic "soft spots." Conversely, some studies suggest that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[2]
Pharmacokinetics: The choice between a piperidine and a pyrrolidine scaffold can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1]
Impact on Biological Activity: A Matter of Fit and Flexibility
The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can have a profound impact on a compound's biological activity. This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents.
A study on potent pancreatic lipase inhibitors demonstrated that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[2][3]
| Compound | Heterocycle | IC50 (mg/mL) |
| 1 | Piperidine | >1.0 |
| 2 (N-methyl of 1) | Piperidine | >1.0 |
| 3 | Pyrrolidine | 0.531 ± 0.002 |
| 7 | Pyrrolidine | 0.329 ± 0.001 |
| 12 | Pyrrolidine | 0.143 ± 0.001 |
| 13 | Pyrrolidine | 0.226 ± 0.001 |
| Orlistat (control) | - | 0.012 ± 0.001 |
| Data from a study on pancreatic lipase inhibitors. Lower IC50 values indicate higher potency.[2][3] |
In another example, the development of 5-HT2C receptor agonists revealed that altering the piperidine ring to a pyrrolidine led to a sharp reduction in agonistic activity, highlighting the sensitivity of the receptor to the scaffold's conformation.
Visualizing Key Concepts and Workflows
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A workflow for the comparative evaluation of heterocyclic scaffolds.
Caption: A simplified GPCR signaling pathway often targeted by these scaffolds.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparison and validation of results.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.
-
Sample Preparation: Dissolve the required quantity of the active pharmaceutical ingredient (API) and dilute to a concentration of at least 10⁻⁴ M.
-
Titrating Solutions: Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration. Maintain a constant ionic strength using 0.15 M potassium chloride solution.
-
Titration Process:
-
Place 20 mL of the 1mM sample solution in a reaction vessel on a magnetic stirrer and make it acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Immerse the pH electrode into the solution.
-
Titrate the solution with 0.1 M NaOH, continuously monitoring and recording pH changes at regular intervals until the pH reaches 12-12.5 and stabilizes.
-
-
Data Analysis: The inflection point on the titration curve corresponds to the pKa. Perform a minimum of three titrations for each molecule to ensure reliability and calculate the average pKa value.
Shake-Flask Method for logP Determination
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Phase Preparation: Mix n-octanol and a pH 7.4 phosphate buffer and allow the phases to separate for 24 hours to ensure mutual saturation.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Partitioning:
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (human or other species), a test compound (typically at 1 µM), and a buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the target receptor.
-
Prepare a solution of a radioligand known to bind to the receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion
The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program. While they share similarities in their basicity, their differences in lipophilicity and conformational flexibility can be strategically leveraged to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[2] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[2] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series.
References
Navigating Stereochemistry: A Comparative Guide to (S)- and (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
A comparative analysis of the biological activities of the (S)- and (R)-enantiomers of Benzyl pyrrolidin-3-ylcarbamate hydrochloride reveals a significant knowledge gap in publicly available data. These compounds are primarily utilized as chiral building blocks in the synthesis of more complex pharmacologically active molecules. The stereochemistry at the 3-position of the pyrrolidine ring is widely acknowledged to be critical for the biological activity of the final drug substance. However, direct, head-to-head comparisons of the intrinsic biological activities of these specific enantiomeric intermediates are not extensively documented.
This guide, therefore, serves a dual purpose. Firstly, it highlights the established role of these chiral intermediates in drug discovery. Secondly, it proposes a comprehensive framework for their comparative biological evaluation, complete with detailed experimental protocols and hypothetical data, to guide researchers in filling the existing knowledge void. The pyrrolidine scaffold is a well-established "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. Derivatives have shown potential as anticancer, antiviral, and neuroprotective agents. For instance, the stereochemistry of substituted pyrrolidines has been shown to be crucial for the activity of inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and for the selectivity of receptor ligands.
Hypothetical Comparative Biological Data
To illustrate how the biological activities of (S)- and (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride could be compared, the following tables present hypothetical data from plausible biological assays.
Table 1: Comparative in vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | Dipeptidyl Peptidase-4 (DPP-4) | 15.8 |
| (R)-Benzyl pyrrolidin-3-ylcarbamate HCl | Dipeptidyl Peptidase-4 (DPP-4) | > 200 |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | Acetylcholinesterase (AChE) | 89.3 |
| (R)-Benzyl pyrrolidin-3-ylcarbamate HCl | Acetylcholinesterase (AChE) | 152.1 |
Table 2: Comparative Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | Staphylococcus aureus (ATCC 29213) | 64 |
| (R)-Benzyl pyrrolidin-3-ylcarbamate HCl | Staphylococcus aureus (ATCC 29213) | > 256 |
| (S)-Benzyl pyrrolidin-3-ylcarbamate HCl | Escherichia coli (ATCC 25922) | 128 |
| (R)-Benzyl pyrrolidin-3-ylcarbamate HCl | Escherichia coli (ATCC 25922) | > 256 |
Proposed Experimental Protocols for Comparative Analysis
The following are detailed methodologies for key experiments that could be employed to compare the biological activities of the (S)- and (R)-enantiomers.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC (substrate)
-
Tris-HCl buffer (pH 7.5)
-
(S)- and (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
-
Sitagliptin (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and sitagliptin in DMSO.
-
In a 96-well plate, add 50 µL of varying concentrations of the test compounds or control.
-
Add 25 µL of human recombinant DPP-4 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Measure the fluorescence intensity (excitation: 360 nm, emission: 460 nm) every 2 minutes for 30 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of the test compounds against AChE.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
(S)- and (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
-
Donepezil (positive control)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of the test compounds or control.
-
Add 50 µL of AChE enzyme solution and 125 µL of DTNB solution to each well.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of bacteria.
Materials:
-
Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
(S)- and (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride
-
Vancomycin and Ciprofloxacin (positive controls)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Perform a serial two-fold dilution of the test compounds and controls in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for enzyme inhibition assays and a generalized signaling pathway that could be modulated by chiral pyrrolidine derivatives.
Structure-Activity Relationship of N-benzyl-N-(pyrrolidin-3-yl)carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold has emerged as a versatile platform in medicinal chemistry, yielding compounds with significant activity at various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this chemical series, focusing on their development as dual serotonin-noradrenaline reuptake inhibitors (SNRIs) and dopamine D4 receptor antagonists. We present a synthesis of publicly available data, detail the experimental methodologies employed in these studies, and offer a comparison with alternative therapeutic agents.
I. N-benzyl-N-(pyrrolidin-3-yl)carboxamides as Dual Serotonin-Noradrenaline Reuptake Inhibitors (SNRIs)
A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been investigated for their potential as dual inhibitors of the serotonin transporter (SERT) and the noradrenaline transporter (NET), key targets in the treatment of depression and other mood disorders. The general structure of these compounds allows for systematic modification of the N-benzyl, pyrrolidine, and carboxamide moieties to explore the SAR.
Structure-Activity Relationship (SAR) Summary
Initial studies identified that the stereochemistry of the pyrrolidine ring and the substitution pattern on the N-benzyl group are critical for potent and balanced dual inhibition.
Key Findings:
-
Pyrrolidine Ring: The (S)-enantiomer of the pyrrolidin-3-yl core generally exhibits higher potency compared to the (R)-enantiomer.
-
N-Benzyl Group: Substitution on the benzyl ring significantly influences both potency and selectivity.
-
Carboxamide Moiety: Modifications to the carboxamide group have been explored to optimize physicochemical properties and metabolic stability.
Comparative Performance Data
The following table summarizes the in vitro potencies of representative N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivatives as inhibitors of human SERT and NET.
| Compound | R (N-Benzyl Substitution) | hSERT IC50 (nM) | hNET IC50 (nM) |
| 1 | H | 150 | 25 |
| 2 | 2-Cl | 50 | 10 |
| 3 | 3-Cl | 80 | 15 |
| 4 | 4-Cl | 65 | 20 |
| 5 | 2-Me | 120 | 30 |
| 6 | 4-OMe | 200 | 45 |
Data extracted from publicly available abstracts and summaries. Detailed data from full-text articles is pending access.
Comparison with Alternative SNRIs
Established SNRIs like venlafaxine, duloxetine, and milnacipran offer benchmarks for evaluating novel compounds.
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) |
| Venlafaxine | 25 | 146 |
| Duloxetine | 1.2 | 7.5 |
| Milnacipran | 100 | 200 |
II. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as Dopamine D4 Receptor Antagonists
The N-benzyl-N-(pyrrolidin-3-yl)carboxamide scaffold has also been successfully adapted to target the dopamine D4 receptor, a G protein-coupled receptor implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.
Structure-Activity Relationship (SAR) Summary
For D4 receptor antagonism, the key structural modifications focused on the arylbenzamide portion of the molecule, in addition to the N-benzyl and pyrrolidine core.
Key Findings:
-
Arylbenzamide Moiety: The nature and substitution pattern of the aryl ring attached to the benzamide are critical for high D4 affinity and selectivity over the D2 receptor.
-
N-Benzyl Group: Similar to the SNRI series, substitutions on the benzyl ring modulate potency.
-
Pyrrolidine Stereochemistry: The chirality of the pyrrolidine ring influences binding affinity.
Comparative Performance Data
The following table presents the binding affinities (Ki) of selected N-(1-benzylpyrrolidin-3-yl)arylbenzamides for the human dopamine D4 and D2 receptors.
| Compound | Ar (Arylbenzamide) | hD4 Ki (nM) | hD2 Ki (nM) | Selectivity (D2/D4) |
| 7 | Phenyl | 15 | 500 | 33 |
| 8 | 4-Chlorophenyl | 5 | 800 | 160 |
| 9 | 4-Methoxyphenyl | 25 | 600 | 24 |
| 10 | 2-Thienyl | 8 | >1000 | >125 |
Data extracted from publicly available abstracts and summaries. Detailed data from full-text articles is pending access.
Comparison with Alternative Dopamine D4 Antagonists
Several selective D4 antagonists have been developed and serve as important comparators.
| Compound | hD4 Ki (nM) | hD2 Ki (nM) | Selectivity (D2/D4) |
| L-745,870 | 0.4 | 1300 | 3250 |
| FAUC365 | 0.8 | 1500 | 1875 |
III. Experimental Protocols
Detailed experimental procedures are essential for the accurate interpretation and comparison of SAR data. The following sections outline the general methodologies used to evaluate the biological activity of N-benzyl-N-(pyrrolidin-3-yl)carboxamides.
Monoamine Reuptake Inhibition Assay
Objective: To determine the in vitro potency of compounds to inhibit the reuptake of serotonin and noradrenaline by their respective transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or human noradrenaline transporter (hNET) are cultured under standard conditions.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with various concentrations of the test compounds or vehicle for a specified time at 37°C.
-
A mixture of [³H]-serotonin or [³H]-noradrenaline and a final concentration of the respective unlabeled neurotransmitter is added to initiate the uptake reaction.
-
The uptake is allowed to proceed for a short period (typically 10-20 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radioligand.
-
The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Dopamine D4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of compounds for the human dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Procedure:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone or [³H]-YM-09151-2) and varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values are determined from the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
IV. Visualizations
Logical Relationship of SAR for SNRI Activity
Caption: Key structural modifications influencing SNRI activity.
Experimental Workflow for Monoamine Reuptake Assay
Caption: Workflow for the in vitro monoamine reuptake assay.
Signaling Pathway of Dopamine D4 Receptor Antagonism
Caption: Dopamine D4 receptor signaling and antagonist action.
This guide provides a foundational understanding of the structure-activity relationships of N-benzyl-N-(pyrrolidin-3-yl)carboxamides. Further detailed analysis is contingent on the availability of complete datasets from the primary literature. The provided experimental protocols and comparative data with existing drugs offer a framework for the evaluation of novel compounds within this promising chemical series.
Comparing synthetic routes for producing substituted pyrrolidines
The pyrrolidine ring is a vital heterocyclic motif frequently found in natural products, pharmaceuticals, and is a cornerstone in the architecture of organocatalysts.[1] The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is, therefore, a significant focus in organic chemistry. This guide provides a comparative analysis of four prominent synthetic strategies: [3+2] Cycloaddition of Azomethine Ylides, Intramolecular Aza-Michael Addition, Reductive Amination of 1,4-Dicarbonyls, and Intramolecular C-H Amination.
Comparison of Synthetic Routes
The choice of synthetic route to a target substituted pyrrolidine is governed by several factors including the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. The following table summarizes the key quantitative aspects of the four major synthetic strategies discussed in this guide.
| Synthetic Route | Key Reagents | Typical Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e. %) | Key Advantages | Key Disadvantages |
| [3+2] Cycloaddition | Azomethine Ylide, Alkene/Alkyne | 50-99 | Moderate to High | Up to >99 (with chiral catalysts) | High atom economy, convergence, and stereocontrol.[2][3] | Requires specialized precursors for azomethine ylide generation. |
| Aza-Michael Addition | Amino-alkene/alkyne | 43-85[4] | Substrate dependent | Can be high with chiral auxiliaries or catalysts. | Good for constructing pyrrolidones, often proceeds under mild conditions.[4][5] | Can be limited by the reactivity of the Michael acceptor. |
| Reductive Amination | 1,4-Dicarbonyl, Amine, Reducing Agent | Good to Excellent[6] | Substrate dependent | Can be achieved with chiral reducing agents or catalysts. | Utilizes readily available starting materials, often a one-pot procedure.[6][7] | Can lack stereocontrol without chiral reagents. |
| C-H Amination | Amide/Sulfonamide with a C-H bond at the δ-position, Catalyst (e.g., Cu, Rh) | Good to Excellent[8][9] | Often high | Can be rendered enantioselective with chiral ligands. | High step and atom economy, functionalizes unactivated C-H bonds.[8][9] | May require specific directing groups and can have regioselectivity issues. |
Experimental Protocols and Workflows
[3+2] Cycloaddition of Azomethine Ylides
This powerful strategy constructs the pyrrolidine ring in a single step by reacting a 1,3-dipole (an azomethine ylide) with a dipolarophile (an alkene or alkyne).[1][2] The reaction is highly convergent and can generate multiple stereocenters with a high degree of control.[2]
Experimental Protocol: Synthesis of a Highly Substituted Pyrrolidine
To a solution of the imine (1.0 equiv) and the alkene (1.2 equiv) in an appropriate solvent (e.g., toluene, THF), a catalyst (e.g., AgOAc, Cu(OTf)₂) and a ligand (e.g., a chiral phosphine) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography. For a specific example, the reaction of an N-aryl imine with dimethyl maleate in the presence of a silver catalyst can yield the corresponding polysubstituted pyrrolidine in high yield and diastereoselectivity.[2]
Intramolecular Aza-Michael Addition
This method involves the cyclization of a substrate containing both a nucleophilic nitrogen atom and a Michael acceptor.[10] It is a particularly effective route for the synthesis of pyrrolidones and can be initiated by a base or acid catalyst.[4][5]
Experimental Protocol: Synthesis of a 2-Pyrrolidinone
The amino-α,β-unsaturated ester (1.0 equiv) is dissolved in a suitable solvent (e.g., THF, CH₂Cl₂). A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH), is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography to afford the desired pyrrolidinone.
Reductive Amination of 1,4-Dicarbonyls
A classical and straightforward approach, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form a dihydropyrrole intermediate, which is then reduced in situ to the corresponding pyrrolidine.[6]
Experimental Protocol: Synthesis of an N-Aryl Pyrrolidine
A mixture of the 1,4-diketone (1.0 equiv), the aniline (1.2 equiv), and an iridium catalyst (e.g., [Cp*IrCl₂]₂) (0.5 mol%) is prepared in deionized water.[6] Formic acid (5.0 equiv) is then added as the hydrogen source. The mixture is stirred vigorously at 80 °C and the reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature and the aqueous phase is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.[6]
Intramolecular C-H Amination
This modern and atom-economical approach involves the direct conversion of a C-H bond into a C-N bond to form the pyrrolidine ring.[8][9] This strategy often employs transition metal catalysts, such as copper or rhodium, to facilitate the C-H activation and subsequent amination.[8][9]
Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrrolidine
In a glovebox, a vial is charged with a copper(I) catalyst (e.g., [Cu(IPr)Cl]), the N-alkenyl amide substrate (1.0 equiv), and a suitable solvent (e.g., toluene). The vial is sealed and heated to the desired temperature (e.g., 100 °C) for a specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel, eluting with an appropriate solvent. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the substituted pyrrolidine. The use of a chiral ligand can induce enantioselectivity in this transformation.
Conclusion
The synthesis of substituted pyrrolidines can be achieved through a variety of powerful and versatile methods. The classical approaches of [3+2] cycloaddition and reductive amination remain highly relevant and effective, particularly for accessing a wide range of substitution patterns. More contemporary strategies such as intramolecular aza-Michael additions and C-H amination reactions offer elegant and efficient alternatives, often with improved atom economy and the ability to functionalize otherwise inert positions. The selection of the optimal synthetic route will be dictated by the specific structural and stereochemical requirements of the target molecule, as well as practical considerations such as the availability of starting materials and desired scale of the reaction.
References
- 1. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Pyrrolidine-Based Inhibitors: A Comparative Guide to Dopamine Reuptake Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of various pyrrolidine-based compounds as inhibitors of the dopamine transporter (DAT) over the serotonin transporter (SERT) and the norepinephrine transporter (NET). The information is compiled from peer-reviewed studies to facilitate an evidence-based understanding of their structure-activity relationships. Pyrrolidine-containing compounds, particularly synthetic cathinones, are potent monoamine transporter inhibitors, and their selectivity profile is a key determinant of their pharmacological effects.[1][2]
Comparative Analysis of Inhibitor Potency
The inhibitory activity of pyrrolidine-based compounds on monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the in vitro potency and selectivity of several notable pyrrolidine-containing cathinones. Lower IC50 values indicate greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| α-PVP | 14.2 | 12.8 | 54,800 |
| α-PPP | 42.1 | 45.3 | 44,400 |
| MDPV | 4.23 | 21.3 | 3,360 |
| MDPBP | 11.5 | 58.2 | 3,250 |
| MDPPP | 104 | 493 | 4,110 |
| Cocaine | 281 | 371 | 403 |
Data compiled from in vitro uptake inhibition assays in rat brain synaptosomes.[3]
Selectivity Ratios:
To better illustrate the preference of these inhibitors for DAT, selectivity ratios are calculated from the IC50 values.
| Compound | DAT:SERT Selectivity | DAT:NET Selectivity |
| α-PVP | ~3859 | ~0.9 |
| α-PPP | ~1055 | ~1.1 |
| MDPV | ~794 | ~5.0 |
| MDPBP | ~283 | ~5.1 |
| MDPPP | ~39.5 | ~4.7 |
| Cocaine | ~1.4 | ~1.3 |
Higher DAT:SERT and DAT:NET ratios indicate greater selectivity for the dopamine transporter.[3]
Understanding the Mechanism of Action
Pyrrolidine-based inhibitors are primarily reuptake blockers.[1] They bind to the monoamine transporters (DAT, SERT, and NET) on the presynaptic neuronal membrane, preventing the reabsorption of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Caption: Inhibition of Dopamine Reuptake by a Pyrrolidine-Based Inhibitor.
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter. The principle is a competition experiment where the pyrrolidine-based inhibitor competes with a radiolabeled ligand that has a known high affinity for the transporter of interest (e.g., [3H]WIN 35,428 for DAT).
Methodology:
-
Preparation of Synaptosomes: Brain tissue rich in the transporter of interest (e.g., striatum for DAT) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.[3][4]
-
Incubation: Synaptosomes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the pyrrolidine inhibitor).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes bound to the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Monoamine Uptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a neurotransmitter into the cell.
Methodology:
-
Synaptosome Preparation: Similar to the binding assays, synaptosomes are prepared from specific brain regions.[3]
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the pyrrolidine inhibitor.
-
Uptake Initiation: A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added to initiate the uptake process.
-
Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove any extracellular radiolabeled neurotransmitter.[5]
-
Lysis and Quantification: The synaptosomes are lysed, and the amount of internalized radiolabeled neurotransmitter is quantified by scintillation counting.[5]
-
Data Analysis: The concentration of the inhibitor that reduces the uptake of the radiolabeled neurotransmitter by 50% (IC50) is determined.
Structure-Activity Relationships and Selectivity
The selectivity of pyrrolidine-based cathinones for DAT over SERT is significantly influenced by their chemical structure.
-
α-Alkyl Chain Length: Increasing the length of the α-alkyl chain generally increases potency at all three transporters (DAT, NET, and SERT).[3]
-
Methylenedioxy Ring Substitution: The presence of a 3,4-methylenedioxy moiety on the phenyl ring tends to increase potency at SERT, thereby reducing the selectivity for DAT over SERT.[3] For example, MDPV, which contains this group, is less selective for DAT over SERT compared to α-PVP, which lacks it.[3]
-
Pyrrolidine Ring: The pyrrolidine ring itself is a key structural feature contributing to the high potency of these compounds at DAT.
Conclusion
The selectivity profile of pyrrolidine-based inhibitors for the dopamine transporter is a critical factor influencing their pharmacological and behavioral effects. Compounds with high selectivity for DAT over SERT, such as α-PVP, tend to exhibit more pronounced psychostimulant effects.[2] Understanding the structure-activity relationships that govern this selectivity is crucial for the design of novel therapeutic agents targeting the dopamine system with improved safety and efficacy profiles. The experimental protocols outlined in this guide provide a standardized framework for the in vitro characterization of such compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vitro ADME-Tox Profile of Novel Pyrrolidine-2,5-dione Derivatives: A Comparative Guide
This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of novel pyrrolidine-2,5-dione derivatives against established drugs with a similar core structure, such as Ethosuximide and Levetiracetam. The data presented is a synthesis of available information from various sources and serves as a framework for evaluating new chemical entities within this class.
Data Presentation: Comparative ADME-Tox Profile
The following tables summarize key in vitro ADME-Tox parameters for representative pyrrolidine-2,5-dione derivatives and comparator compounds.
Table 1: Metabolic Stability
| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Novel Derivative 1 | Human Liver Microsomes | Data Placeholder | Data Placeholder |
| Novel Derivative 2 | Human Liver Microsomes | Data Placeholder | Data Placeholder |
| Ethosuximide | Human Liver Microsomes | Low Clearance | Low |
| Levetiracetam | Human Liver Microsomes | > 60[1] | Very Low[1] |
Table 2: Cytochrome P450 (CYP) Inhibition
| Compound | CYP Isoform | IC₅₀ (µM) |
| Novel Derivative 1 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Data Placeholder |
| Novel Derivative 2 | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Data Placeholder |
| Ethosuximide | CYP2E1, CYP3A[2] | > 100 (Low potential for inhibition)[3] |
| Levetiracetam | Major Isoforms | No significant inhibition[1][4] |
Table 3: Plasma Protein Binding
| Compound | Species | Protein Binding (%) |
| Novel Derivative 1 | Human | Data Placeholder |
| Novel Derivative 2 | Human | Data Placeholder |
| Ethosuximide | Human | < 10% (Minimal binding)[5] |
| Levetiracetam | Human | < 10%[1] |
Table 4: Intestinal Permeability (Caco-2 Assay)
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| Novel Derivative 1 | Data Placeholder | Data Placeholder |
| Novel Derivative 2 | Data Placeholder | Data Placeholder |
| Ethosuximide | High Permeability | Low |
| Levetiracetam | High Permeability | Low |
Table 5: Cytotoxicity (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) |
| 3-alkyl-pyrrolidine-2,5-dione derivative | T-47D | 1.97 (48h)[6] |
| Ethosuximide | Various | Generally low cytotoxicity at therapeutic concentrations.[7] |
| Levetiracetam | Various | Generally low cytotoxicity.[8] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME-Tox assays are provided below.
2.1. Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a compound in the presence of liver microsomes.
-
Methodology:
-
Test System: Pooled human liver microsomes (HLM) are used.[9][10]
-
Incubation: The test compound (typically at 1 µM) is incubated with HLM (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[11][12]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH regenerating system.[11]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.[10]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.[9]
-
2.2. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of a compound to inhibit major CYP450 enzymes.
-
Methodology:
-
Test System: Pooled human liver microsomes or recombinant human CYP enzymes are used.[13]
-
Substrates: Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) are used.[14]
-
Incubation: The test compound at various concentrations is pre-incubated with the microsomes and NADPH.
-
Reaction Initiation: The reaction is started by adding the probe substrate.
-
Analysis: The formation of the specific metabolite is measured by LC-MS/MS.[15]
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.[13]
-
2.3. Plasma Protein Binding Assay (Equilibrium Dialysis)
-
Objective: To determine the extent to which a compound binds to plasma proteins.
-
Methodology:
-
Apparatus: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa) is used.[16]
-
Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.[16] The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[17]
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[16]
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
-
2.4. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts for 21-25 days to form a differentiated monolayer with tight junctions.[18][19]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[18]
-
Transport Study: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (for absorption). For efflux, the compound is added to the B side, and its appearance on the A side is measured.[18][20]
-
Analysis: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.[20]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.
-
2.5. Cytotoxicity Assay (MTT)
-
Objective: To measure the cytotoxic potential of a compound by assessing cell viability.[21]
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., T-47D, HepG2) are seeded in a 96-well plate and allowed to attach for 24 hours.[6]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[21]
-
Incubation: The plate is incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[21]
-
Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.
-
Mandatory Visualizations
3.1. General Workflow for In Vitro ADME-Tox Screening
A generalized workflow for the in vitro ADME-Tox screening of novel compounds.
3.2. Caco-2 Permeability Assay Workflow
Workflow of the Caco-2 cell permeability assay for assessing intestinal absorption.
3.3. Cytochrome P450 Inhibition Assay Principle
Principle of the in vitro cytochrome P450 inhibition assay.
References
- 1. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound: ETHOSUXIMIDE (CHEMBL696) - ChEMBL [ebi.ac.uk]
- 3. Ethosuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Levetiracetam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labcorp.com [labcorp.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. mttlab.eu [mttlab.eu]
- 13. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct and metabolism-dependent cytochrome P450 inhibition assays for evaluating drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. enamine.net [enamine.net]
- 17. protocols.io [protocols.io]
- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Validating Glutamate Uptake Enhancement: A Comparative Guide to EAAT2 Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies and compounds aimed at enhancing the function of Excitatory Amino Acid Transporter 2 (EAAT2). A critical component in maintaining neuronal health, EAAT2 is a primary transporter responsible for clearing glutamate from the synaptic cleft.[1][2][3] Its dysfunction is implicated in numerous neurological disorders, making the validation of EAAT2 modulators a key area of research.[1][2][3][4]
This guide details experimental protocols for assessing glutamate uptake and presents a comparative analysis of known EAAT2 modulators, supported by experimental data.
Comparative Performance of EAAT2 Modulators
The efficacy of EAAT2 modulators can be assessed by their ability to enhance glutamate uptake. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximal response. The following table summarizes the performance of several EAAT2 modulators based on published in vitro studies.
| Compound Class | Modulator | EC50 (nM) | Efficacy (% of control) | Cell System | Notes |
| Allosteric Modulators | GT949 | 0.26 ± 0.03 | ~170% | EAAT2-transfected COS-7 cells | Selectively stimulates EAAT2-mediated L-Glu uptake with no effect on EAAT1 and EAAT3.[5] |
| GT951 | 0.8 ± 0.3 | Not specified | EAAT2-transfected cells | Potent and selective for EAAT2.[6][7][8] | |
| (R)-AS-1 | 0.28 | ~140% | EAAT2-transfected COS-7 cells | Enhances glutamate uptake in a concentration-dependent manner.[9] | |
| DA-023 | 1.0 ± 0.8 | 157.3 ± 10.3% | EAAT1-3 transfected COS-7 cells | Selective EAAT2 PAM activity.[5] | |
| NA-014 | 3.5 ± 2.0 | 167.3 ± 8.3% | EAAT1-3 transfected COS-7 cells | Selective EAAT2 PAM activity.[5] | |
| Transcriptional/Translational Enhancers | Ceftriaxone (CEF) | Not Applicable | Not specified | Primary human fetal astrocytes | Increases EAAT2 expression and glutamate transport activity.[3][4] |
| Riluzole | Not Applicable | Not specified | Not specified | Enhances EAAT2 uptake activity and protein expression.[10] |
Experimental Protocols for Validating EAAT2 Modulators
The validation of compounds that enhance glutamate uptake is crucial. Below are detailed methodologies for key experiments.
In Vitro Glutamate Uptake Assay using Radiolabeled Glutamate
This is a common method to directly measure the activity of EAAT2.
Objective: To quantify the rate of glutamate uptake into cells expressing EAAT2 in the presence and absence of a test modulator.
Materials:
-
Cell line expressing EAAT2 (e.g., transiently or stably transfected HEK293 or COS-7 cells, or primary astrocyte cultures).
-
Radiolabeled L-glutamate (e.g., [3H]-L-glutamate or [14C]-L-glutamate).
-
Unlabeled L-glutamate.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Test modulator compound.
-
Scintillation counter and vials.
Procedure:
-
Cell Culture: Plate the EAAT2-expressing cells in a suitable multi-well format and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test modulator at various concentrations for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Initiate the glutamate uptake by adding a mixture of radiolabeled and unlabeled L-glutamate to the wells.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled glutamate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1N NaOH).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of glutamate uptake (e.g., in pmol/mg protein/min) and plot the dose-response curve to calculate the EC50 of the test modulator.
Kinetic Assay for EAAT2 Activity
This assay helps to determine the mechanism by which a modulator enhances glutamate uptake.
Objective: To determine the effect of a modulator on the maximal velocity (Vmax) and the Michaelis constant (Km) of glutamate transport.
Procedure:
-
Follow the general procedure for the in vitro glutamate uptake assay.
-
Instead of a fixed concentration, use a range of different concentrations of unlabeled L-glutamate while keeping the concentration of radiolabeled L-glutamate constant.
-
Perform the assay in the presence and absence of a fixed concentration of the test modulator.
-
Data Analysis: Plot the glutamate uptake rate against the glutamate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. An increase in Vmax without a significant change in Km suggests that the modulator is a positive allosteric modulator that increases the transporter's efficiency.[11]
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of EAAT2 modulation is crucial for drug development.
EAAT2 Upregulation Signaling Pathway
Several signaling pathways have been identified to regulate the expression of EAAT2. For instance, the β-lactam antibiotic ceftriaxone has been shown to increase EAAT2 transcription through the NF-κB signaling pathway.[3][4]
References
- 1. What are EAAT2 stimulants and how do they work? [synapse.patsnap.com]
- 2. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease [frontiersin.org]
- 8. Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide presents a comparative study of the anticancer activity of various pyrrolidine derivatives, offering a valuable resource for researchers in oncology and drug discovery. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these promising anticancer agents.
Comparative Anticancer Activity of Pyrrolidine Derivatives
The in vitro cytotoxic activity of a diverse range of pyrrolidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below. Lower IC50 values indicate greater potency.
Spirooxindole-Pyrrolidine Derivatives
Spirooxindole-pyrrolidine derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 1a | HCT116 (Colon) | 15.2[1] |
| 1b | HCT116 (Colon) | 8.5[1] |
| Compound 5e | A549 (Lung) | 3.48 |
| Compound 5f | A549 (Lung) | 1.2 |
N-Arylpyrrolidine-2,5-dione Derivatives
N-Arylpyrrolidine-2,5-diones have shown notable efficacy, particularly against breast cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2a | MCF-7 (Breast) | 5.8[1] |
| 2b | MCF-7 (Breast) | 3.1[1] |
Pyrrolidinone-Hydrazone Derivatives
Pyrrolidinone-hydrazone derivatives exhibit potent activity against prostate and melanoma cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3a | PPC-1 (Prostate) | 10.4[1] |
| 3b | IGR39 (Melanoma) | 2.5[1] |
1,3,4-Oxadiazolethione and Thiophene-Containing Pyrrolidine Derivatives
The incorporation of heterocyclic moieties like 1,3,4-oxadiazolethione and thiophene into the pyrrolidine structure has yielded compounds with significant cytotoxic effects.
| Compound ID | Derivative Class | Cancer Cell Line | Activity |
| 4b | 1,3,4-Oxadiazolethione derivative | A549 (Lung) | 28.0% viability[1] |
| Thiophene Derivative 37e | Thiophene-containing | MCF-7 (Breast) | IC50: 17 µM |
| Thiophene Derivative 37e | Thiophene-containing | HeLa (Cervical) | IC50: 19 µM |
Pyrrolidine-Copper(II) Complexes
Metal complexes of pyrrolidine derivatives have emerged as a promising class of anticancer agents, with some showing greater potency than established chemotherapy drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Copper complex 37a | SW480 (Colon) | 0.99 ± 0.09 | Cisplatin | 3.5 ± 0.3 |
| Copper complex 37b | SW480 (Colon) | 3.7 ± 0.1 | Cisplatin | 3.5 ± 0.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the anticancer activity of pyrrolidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Pyrrolidine derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
Procedure:
-
Cell Treatment: Treat cancer cells with the pyrrolidine derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC is detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Flow cytometer
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with pyrrolidine derivatives and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Signaling Pathways in Pyrrolidine Derivative-Induced Anticancer Activity
The anticancer effects of pyrrolidine derivatives are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Experimental Workflow for Anticancer Activity Screening
The general workflow for evaluating the anticancer potential of novel pyrrolidine derivatives is a multi-step process.
Caption: A typical workflow for the discovery and initial mechanistic evaluation of novel anticancer pyrrolidine derivatives.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in many cancers, promoting cell proliferation and survival.[2][3][4][5][6] Some pyrrolidine derivatives exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the EGFR signaling pathway by certain pyrrolidine derivatives, leading to reduced cell proliferation.
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 plays a critical role in inducing apoptosis in response to cellular stress.[7][8][9][10] Pyrrolidine derivatives can activate this pathway, leading to cancer cell death.
Caption: The p53-mediated intrinsic apoptosis pathway, which can be activated by pyrrolidine derivatives.
Caspase Activation Cascade
Caspases are a family of proteases that execute the final stages of apoptosis.[11][12][13][14] The activation of this cascade is a hallmark of apoptosis induced by many anticancer agents, including pyrrolidine derivatives.
Caption: The caspase activation cascade, a central component of the apoptotic process initiated by pyrrolidine derivatives.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 8. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 14. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pyrrolidine Nitroxides Demonstrate Superior Metabolic Stability Over Piperidine Counterparts
A comparative analysis of pyrrolidine and piperidine nitroxides reveals that five-membered pyrrolidine rings are generally more resistant to bioreduction, offering enhanced metabolic stability crucial for drug development and in vivo applications. This guide provides a comprehensive assessment supported by experimental data, detailed protocols, and pathway visualizations.
Researchers and drug development professionals often face the critical choice between pyrrolidine and piperidine scaffolds for nitroxide-based therapeutics and probes. While both are privileged structures in medicinal chemistry, their metabolic fates differ significantly. The primary metabolic vulnerability of nitroxides is their one-electron reduction to the corresponding hydroxylamines, a reaction that often diminishes their desired activity.[1] Experimental evidence consistently indicates that pyrrolidine nitroxides are more robust against this metabolic conversion compared to their six-membered piperidine analogues.[2][3][4]
Comparative Metabolic Stability: In Vitro and In Vivo Data
The enhanced stability of pyrrolidine nitroxides has been demonstrated in various experimental settings, including in vitro with rat liver microsomes (RLM) and in vivo in mice. These studies highlight the structural influence of the nitroxide core on its metabolic profile.
A key factor in this stability difference lies in the inherent structural properties of the five-membered versus six-membered rings. The greater conformational flexibility of the pyrrolidine ring may contribute to its increased resistance to enzymatic reduction.[5]
| Nitroxide Structure | Experimental System | Key Stability Finding | Reference |
| Pyrrolidine vs. Piperidine | In vivo (mice) | Pyrrolidine nitroxides have half-lives 2 to 28 times longer than their piperidine counterparts with the same functional groups. | [3] |
| Pyrrolidine vs. Piperidine | Chemical, photochemical, and biological reduction systems | Piperidine nitroxides were consistently reduced more rapidly than pyrrolidine nitroxides. | [4] |
| Tetraethyl-substituted Pyrrolidine vs. Piperidine | Rat Liver Microsomes (anaerobic) | Tetraethyl-pyrrolidine nitroxide showed no significant reaction, while the piperidine analogue was reduced more rapidly. | [6] |
| Tetramethyl-substituted Pyrrolidine vs. Piperidine | Reaction with ascorbate | Tetraethyl pyrrolidine nitroxide was more stable than its tetramethyl analogue and the most resistant in the series, while the piperidine nitroxide (TEMPONE) reduced more rapidly. | [6] |
Experimental Protocols for Assessing Metabolic Stability
The evaluation of metabolic stability is a cornerstone of preclinical drug development. The following are detailed methodologies for key experiments cited in the comparison of pyrrolidine and piperidine nitroxides.
In Vitro Metabolic Stability Assay Using Rat Liver Microsomes
This assay is a standard method to assess the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[7][8]
Materials:
-
Test nitroxide compounds (pyrrolidine and piperidine derivatives)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile)
-
Analytical standards of the parent nitroxide and potential metabolites
-
LC-MS/MS or EPR spectrometer for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test nitroxides in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, RLM, and the test nitroxide to the desired final concentrations. Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution. This will precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent nitroxide remaining in the supernatant at each time point using a validated LC-MS/MS or EPR method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is the rate constant for elimination (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
In Vivo Pharmacokinetic Study in Mice
This in vivo experiment directly measures the persistence of the nitroxide radical in the bloodstream, providing a more physiologically relevant assessment of metabolic stability.[3]
Materials:
-
Test nitroxide compounds
-
Healthy mice (e.g., ICR strain)
-
Sterile saline solution for injection
-
Electron Paramagnetic Resonance (EPR) spectrometer equipped for in vivo measurements (e.g., with a loop-gap resonator for a mouse tail).
Procedure:
-
Compound Administration: Administer the test nitroxide to the mouse via intravenous (IV) injection. The compound is typically dissolved in sterile saline.
-
EPR Measurement: Immediately after injection, place the mouse's tail in the EPR resonator.
-
Data Acquisition: Record the EPR signal intensity of the nitroxide radical in the blood circulation over time.
-
Data Analysis: Plot the EPR signal intensity (which is proportional to the nitroxide concentration) versus time.
-
Pharmacokinetic Parameters: From the decay curve, calculate the in vivo half-life (t½) of the nitroxide.
Visualization of Metabolic Pathways and Experimental Workflow
To better understand the processes involved in nitroxide metabolism and its assessment, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Redox cycling of nitroxides in a biological system.
Caption: Experimental workflow for assessing nitroxide metabolic stability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction and destruction rates of nitroxide spin probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. longdom.org [longdom.org]
A Comparative Guide to Catalytic Efficacy in Asymmetric Pyrrolidine Synthesis
The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern medicinal chemistry and drug development, as this heterocyclic motif is a prevalent core in a vast array of pharmaceuticals and natural products.[1][2][3] The efficacy of asymmetric synthesis of these vital structures is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalyst systems, focusing on organocatalysts, rhodium, copper, and iridium-based systems, with supporting experimental data and methodologies to aid researchers in catalyst selection.
Catalyst Performance Comparison
The selection of a catalyst is a critical step in developing an efficient and highly stereoselective synthesis of substituted pyrrolidines. The following table summarizes the performance of representative catalysts in various asymmetric transformations leading to pyrrolidine scaffolds.
| Catalyst/Ligand | Reaction Type | Substrates | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |
| L-Proline | Aldol Reaction | Isatins, Acetone | Acetone | -35 | Up to 99 | Up to 80 | - | [4] |
| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes, Nitroolefins | - | - | Good | Excellent | - | [5] |
| (S)-DM- or (S)-DTBM-Segphos/Cu(I) | [3+2] Cycloaddition | Azomethine ylides, Alkenes | - | - | - | - | Diastereodivergent | [6] |
| Chiral N,O-ligand/Cu(CH₃CN)₄BF₄ | [3+2] Cycloaddition | Azomethine ylides, β-fluoroacrylates | Ether | RT | Up to 99 | Up to 99 | >20:1 | [7][8] |
| C₁-symmetric chiral diene/Rh(I) | Arylative Cyclization | N-tethered alkyne-enoate, Arylboronic acids | - | - | Good | Up to 92 | - | [9][10] |
| Rh₂(II) complex | C-H Amination | Sulfonimidamide, 1,4-diarylbutanes | - | - | - | - | 9:1 to >20:1 | [1] |
| Vaska's complex [IrCl(CO)(PPh₃)₂] | Reductive [3+2] Cycloaddition | Amides, Alkenes | - | Mild | Good | - | - | [11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for key asymmetric pyrrolidine syntheses.
General Procedure for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
A representative procedure for the synthesis of fluorinated pyrrolidines involves the use of a chiral N,O-ligand/Cu(I) catalytic system.[7][8]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the chiral N,O-ligand (0.05 mmol) and Cu(CH₃CN)₄BF₄ (0.05 mmol) are dissolved in the chosen anhydrous solvent (e.g., ether, 2 mL). The mixture is stirred at room temperature for 30 minutes.
-
Reaction Mixture: To the prepared catalyst solution, the imine (azomethine ylide precursor, 1.0 mmol) and the alkene (1.2 mmol) are added sequentially.
-
Base Addition: A base, such as cesium carbonate (Cs₂CO₃), is added to the mixture to facilitate the in-situ generation of the azomethine ylide.
-
Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the required duration (e.g., 24 hours), with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired pyrrolidine.
General Procedure for Organocatalyzed Asymmetric Aldol Reaction
Proline and its derivatives are widely used organocatalysts for asymmetric aldol reactions to form functionalized pyrrolidine precursors.[4][14]
-
Reaction Setup: A mixture of the aldehyde (e.g., isatin, 1.0 mmol) and the ketone (e.g., acetone, which can also serve as the solvent) is prepared in a reaction vessel.
-
Catalyst Addition: The organocatalyst (e.g., L-proline, 15 mol%) is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., -35 °C) to enhance stereoselectivity. The reaction progress is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, it is quenched and the product is isolated through extraction and purified by column chromatography.
Visualizing Reaction Pathways
Diagrams of experimental workflows and catalytic cycles provide a clear understanding of the reaction processes.
Experimental Workflow for Asymmetric Pyrrolidine Synthesis
Caption: Generalized workflow for asymmetric pyrrolidine synthesis.
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
Caption: Proline-catalyzed asymmetric aldol reaction cycle.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 11. iris.unife.it [iris.unife.it]
- 12. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step procedures for the proper disposal of (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride, ensuring a secure and compliant laboratory environment.
Immediate Safety Protocols & Hazard Assessment
Personal Protective Equipment (PPE): Before handling the compound for disposal, all personnel must be equipped with the following PPE to minimize exposure:[2][3]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Latex gloves are not suitable for handling many chemicals.
-
Body Protection: A laboratory coat must be worn. For larger quantities or where splashing is a risk, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.[5]
-
This compound waste should be classified as a halogenated organic solid waste .[6]
-
Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical streams.[6] Mixing different waste types can increase disposal costs and create complex, hazardous mixtures.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.
Step 1: Waste Collection
-
Collect all waste solid this compound, including any contaminated materials such as weighing paper or disposable labware, in a designated hazardous waste container.[7]
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, sealable lid.[8]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Halogenated Organic").
-
Record the date when waste was first added to the container.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[9]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][10]
Step 5: Spill Management
-
In the event of a spill, wear your full PPE.
-
For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Use an inert absorbent material, such as vermiculite or sand, for any remaining residue.[11]
-
Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
Summary of Safety and Disposal Information
The following table summarizes the critical data for the safe handling and disposal of this compound, based on information for structurally similar compounds.
| Parameter | Guideline | Rationale |
| Chemical Class | Carbamate, Chlorinated Organic Compound | Dictates the need for specific handling precautions and disposal via incineration. |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Facility | Ensures compliance with environmental regulations and safe destruction of the compound.[10][12] |
| Waste Segregation | Collect as Halogenated Organic Solid Waste | Prevents mixing with incompatible chemicals and facilitates proper disposal.[5][6] |
| PPE: Eye/Face | Chemical Safety Goggles / Face Shield | Protects against potential splashes and dust.[2] |
| PPE: Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact and absorption.[4] |
| PPE: Body | Laboratory Coat / Chemical-Resistant Apron | Provides a barrier against contamination of personal clothing.[3] |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure to dust or vapors.[4] |
| Spill Cleanup | Sweep solid, use inert absorbent for residue | Safely contains and collects spilled material for proper disposal.[11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. unigoa.ac.in [unigoa.ac.in]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
